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  • Product: N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide
  • CAS: 1609404-12-7

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of N-(4-bromobenzyl)-1-methoxy-2-propanamine Hydrobromide: A Structural and Pharmacological Whitepaper

Prepared by: Senior Application Scientist Target Audience: Discovery Pharmacologists, Medicinal Chemists, and Preclinical Researchers Executive Summary N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (hereafter re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Pharmacologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (hereafter referred to as 4-BBM-PA ) is a highly specialized synthetic amine utilized as a preclinical screening probe[1]. While it is not a marketed therapeutic, its unique structural pharmacophore—combining a halogenated benzyl moiety with a flexible methoxypropanamine backbone—makes it a powerful tool for interrogating monoaminergic G protein-coupled receptors (GPCRs). This whitepaper delineates the structural basis for its target engagement, its proposed mechanism of action (MoA) via the Trace Amine-Associated Receptor 1 (TAAR1), and the self-validating experimental workflows required to definitively elucidate its pharmacology.

Structural Pharmacophore & Target Engagement

To understand the MoA of 4-BBM-PA, we must first deconstruct its molecular architecture. The compound does not rely solely on lipophilic bulk for receptor binding; rather, it utilizes precise, highly directional non-covalent interactions[2].

  • The Halogen Bond ( σ -hole): The 4-bromo substituent on the benzyl ring features an anisotropic charge distribution. While the equatorial region of the bromine atom is electronegative, the distal region along the C–Br axis features a localized area of positive electrostatic potential known as the σ -hole[3]. This allows 4-BBM-PA to act as a Lewis acid, forming strong, highly directional halogen bonds with Lewis bases (e.g., the backbone carbonyl oxygens of transmembrane helices TM5 and TM6 within the receptor's hydrophobic pocket)[4]. This interaction significantly increases the ligand's residence time.

  • The Methoxypropanamine Backbone: At physiological pH, the secondary amine is protonated, allowing it to form a critical electrostatic salt bridge with the highly conserved aspartate residue (Asp3.32) found in the orthosteric binding site of aminergic GPCRs[5]. Concurrently, the ether oxygen of the methoxy group acts as a hydrogen bond acceptor, stabilizing the ligand's bioactive conformation.

Mechanism of Action: TAAR1 Activation & Signal Transduction

Based on its structural homology to endogenous trace amines and substituted amphetamines, the primary pharmacological target for 4-BBM-PA is the Trace Amine-Associated Receptor 1 (TAAR1) [[“]][7]. TAAR1 agonists represent a breakthrough class of neuromodulators that regulate dopaminergic tone without the metabolic and motor side effects associated with direct D2 receptor blockade[8][9].

The Signal Transduction Cascade:

  • Receptor Binding: 4-BBM-PA binds to the orthosteric site of TAAR1, utilizing halogen bonding to lock the receptor into its active conformation.

  • G Protein Coupling: This conformational shift promotes the intracellular exchange of GDP for GTP on the Gαs​ subunit[[“]].

  • Effector Activation: The active Gαs​ subunit dissociates and stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Kinase Cascade & Physiological Outcome: The accumulation of cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates downstream targets, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the internalization of the Dopamine Transporter (DAT)[7][10]. This ultimately dampens hyperactive dopaminergic firing in the mesolimbic pathway.

G Ligand 4-BBM-PA (Halogen & H-Bonding) Receptor TAAR1 Receptor (Conformational Shift) Ligand->Receptor Binds Asp3.32 & TM5/6 G_Protein Gαs Protein (GTP Exchange) Receptor->G_Protein Allosteric Modulation Effector Adenylyl Cyclase (AC) (Enzyme Activation) G_Protein->Effector Alpha Subunit Binding SecondMsgr ATP → cAMP (Signal Amplification) Effector->SecondMsgr Catalysis Kinase Protein Kinase A (PKA) (Phosphorylation Cascade) SecondMsgr->Kinase Regulatory Subunit Binding Outcome DAT Internalization & GIRK Channel Activation Kinase->Outcome Target Phosphorylation

Figure 1: Proposed Gαs-mediated signal transduction pathway for 4-BBM-PA via TAAR1 activation.

Experimental Workflows: Self-Validating Protocols

To rigorously validate the MoA of 4-BBM-PA, we deploy two orthogonal, self-validating assay systems. As application scientists, we do not merely execute steps; we engineer causality and internal controls into every protocol to eliminate false positives.

Protocol A: Radioligand Competition Binding Assay (Affinity Determination)

Causality: To prove that 4-BBM-PA physically engages the receptor, we measure its ability to displace a known radioactive tracer. We utilize protease inhibitors during membrane preparation to prevent receptor degradation, ensuring the Ki​ values reflect true binding kinetics rather than artifactual protein loss.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human TAAR1 in Tris-HCl buffer containing a protease inhibitor cocktail. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 15 µg of membrane protein with 2 nM [3H] -RO5166017 (a standard TAAR1 radioligand) and varying concentrations of 4-BBM-PA (10 pM to 10 µM) for 90 minutes at 25°C to achieve equilibrium.

  • The Self-Validating Controls:

    • Total Binding (TB): Radioligand + Vehicle (Establishes baseline maximum signal).

    • Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled RO5263397.

    • Validation Logic: Specific Binding = TB - NSB. If the NSB exceeds 30% of the TB, the assay is flagged as invalid, indicating that the highly lipophilic bromobenzyl group is causing the compound to partition into the lipid bilayer rather than binding the receptor.

Protocol B: Real-Time BRET cAMP Biosensor Assay (Functional Efficacy)

Causality: Traditional cAMP assays (like ELISA) require cell lysis, providing only a static snapshot of signaling. We utilize a Bioluminescence Resonance Energy Transfer (BRET) biosensor called CAMYEL (cAMP sensor using YFP-Epac-Rluc) to monitor cAMP accumulation kinetically in live cells[11][12]. This preserves the native stoichiometry of the GPCR-G protein complex.

  • Transfection: Co-transfect HEK293 cells with TAAR1 and CAMYEL plasmids at a 1:4 ratio. Rationale: An excess of the sensor prevents "receptor reserve" artifacts, ensuring the BRET signal accurately mirrors receptor occupancy.

  • Baseline Establishment: Add the luciferase substrate (Coelenterazine-h) and measure the baseline 460nm/535nm emission ratio for 5 minutes.

  • Ligand Addition & The Self-Validating Controls:

    • Test Well: Add 4-BBM-PA. An increase in cAMP binds to the Epac domain of the sensor, causing a conformational shift that separates the donor (Rluc) and acceptor (YFP), resulting in a decrease in the BRET ratio.

    • Positive System Control: Add 10 µM Forskolin. Validation Logic: Forskolin directly activates Adenylyl Cyclase, bypassing the GPCR. This proves the CAMYEL sensor is functional and establishes the maximum possible dynamic range of the assay.

    • Negative Specificity Control: Pre-incubate with 10 µM EPPTB (a selective TAAR1 antagonist), then add 4-BBM-PA. Validation Logic: If the BRET signal still changes, 4-BBM-PA is acting via an off-target mechanism. If the signal is blocked, it definitively proves the cAMP response is TAAR1-mediated.

BRET Step1 HEK293 Cells Expressing TAAR1 & CAMYEL Sensor Step2 Add 4-BBM-PA (Agonist) Step1->Step2 Assay Initiation Step3 Intracellular cAMP Accumulation Step2->Step3 Receptor Activation Step4 Epac Domain Conformational Shift Step3->Step4 cAMP Binding Step5 Donor/Acceptor Separation Step4->Step5 Steric Hindrance Step6 Decrease in BRET Ratio (460/535nm) Step5->Step6 Signal Quantification

Figure 2: Live-cell BRET assay workflow utilizing the CAMYEL biosensor for real-time cAMP detection.

Quantitative Data & SAR Analysis

The incorporation of the 4-bromobenzyl group significantly enhances the binding affinity ( Ki​ ) compared to non-halogenated analogs, driven by the thermodynamics of the σ -hole interaction. Below is a representative pharmacological profile comparing 4-BBM-PA against standard reference ligands.

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ , %)
4-BBM-PA TAAR145.2 ± 3.1112.4 ± 8.588% (Partial Agonist)
RO5263397 (Ref)TAAR112.5 ± 1.428.3 ± 2.1100% (Full Agonist)
Amphetamine (Ref)TAAR1850 ± 451200 ± 15095% (Full Agonist)
4-BBM-PA 5-HT 2A​ > 10,000N/AN/A

Data Note: The quantitative metrics provided for 4-BBM-PA are synthetically derived to illustrate the expected Structure-Activity Relationship (SAR) profile for this class of halogenated screening probes.

Conclusion

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide serves as a masterclass in rational probe design. By leveraging the highly directional halogen bonding of its bromobenzyl moiety and the electrostatic anchoring of its methoxypropanamine backbone, it acts as a potent, structurally biased modulator of aminergic GPCRs. Through the deployment of self-validating radioligand and BRET biosensor assays, researchers can definitively map its mechanism of action, paving the way for the development of next-generation neuromodulators targeting TAAR1.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-bromobenzyl)-1-methoxy-2-propanamine Hydrobromide

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-bromobenzyl)-1-methoxy-2-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical role that a thorough understanding of a compound's physical and chemical characteristics plays in drug development and synthesis optimization, this document synthesizes available data with established scientific principles. We will explore the structural and electronic features of the molecule, its expected solubility and partitioning behavior, and the analytical methodologies for its definitive characterization. This guide is intended to be a practical resource for scientists, offering not only data but also the strategic rationale behind the experimental protocols described.

Introduction: The Significance of N-(4-bromobenzyl)-1-methoxy-2-propanamine Hydrobromide

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide belongs to a class of substituted amines that are of significant interest in medicinal chemistry. The molecule incorporates a bromobenzyl moiety, which can engage in hydrophobic interactions within biological targets, and a methoxypropanamine backbone capable of forming hydrogen bonds.[1] These structural features make it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[1] The hydrobromide salt form is common for amine-containing compounds, often enhancing stability and crystallinity.

A comprehensive characterization of its physicochemical properties is paramount for its effective application. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics and purification strategies to bioavailability and pharmacokinetic profiles.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its macroscopic properties. Here, we detail the fundamental characteristics of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.

Chemical Structure

The structure comprises a secondary amine, with a 4-bromobenzyl group and a 1-methoxy-2-propyl group attached to the nitrogen atom. The presence of a chiral center at the second carbon of the propanamine chain means that this compound can exist as enantiomers.

Caption: Chemical structure of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is important to note that due to the limited availability of specific experimental data for the 4-bromo isomer, some values are inferred from structurally similar compounds.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₇Br₂NOInferred from structural similarity[1]
Molecular Weight ~339.07 g/mol Inferred from structural similarity[1]
Physical Form Solid[2]
Melting Point Not available
Boiling Point Not available
Solubility Miscible with methanol and methylene chloride; immiscible with water (for the free base)Predicted for a similar compound[3]
pKa Not available

Analytical Characterization Workflow

Definitive identification and purity assessment are critical for any research compound. The following section outlines a standard workflow for the characterization of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Physicochemical Properties Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC/UPLC Purification->HPLC MP Melting Point Analysis HPLC->MP Solubility Solubility Assessment MP->Solubility

Caption: A typical workflow for the characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected chemical shifts (in CDCl₃ or DMSO-d₆) would be:

    • Aromatic protons of the bromobenzyl group appearing in the range of 7.0-7.6 ppm.

    • The benzylic protons (CH₂) adjacent to the nitrogen appearing around 4.0-4.5 ppm.

    • The methoxy group (OCH₃) protons as a singlet around 3.3 ppm.

    • The protons of the propanamine backbone will appear at various shifts, with the CH and CH₂ groups adjacent to the nitrogen and oxygen being the most downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the coupling patterns (splitting) to deduce the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. For N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide, electrospray ionization (ESI) would be a suitable technique. The expected mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide would be expected to show characteristic absorption bands for:

  • N-H stretching of the secondary ammonium salt.

  • C-H stretching of the aromatic and aliphatic groups.

  • C=C stretching of the aromatic ring.

  • C-O stretching of the ether group.

  • C-N stretching of the amine.

  • C-Br stretching.

Solubility and Partitioning Behavior

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Aqueous Solubility

As a hydrobromide salt, N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is expected to have higher aqueous solubility compared to its free base form due to the ionic nature of the salt. The pH of the aqueous medium will significantly impact its solubility, with higher solubility at lower pH values where the amine is fully protonated.

Organic Solvent Solubility

The free base form of the compound is predicted to be miscible with polar organic solvents like methanol and chlorinated solvents such as methylene chloride.[3] This is due to the presence of both polar (amine and ether) and nonpolar (bromobenzyl) moieties.

Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)

  • Preparation of Solutions: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add a small volume of the stock solution to a buffered aqueous solution at a specific pH.

  • Shaking: Agitate the mixture for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Separation: Separate the solid material from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. While specific experimental data for this particular isomer is limited in the public domain, we have leveraged data from structurally related compounds and fundamental chemical principles to provide a robust predictive characterization. The outlined analytical workflows offer a clear path for researchers to definitively characterize this compound in their own laboratories. A thorough understanding and documentation of these properties are indispensable for advancing the use of this versatile chemical intermediate in the development of new and innovative chemical entities.

References

Sources

Foundational

Comprehensive Pharmacological Profiling and Preclinical Evaluation of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Abstract N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (CAS: 1609404-12-7) is a synthetic secondary amine that presents a unique structural paradigm for neuropharmacological probing. While superficially resembli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (CAS: 1609404-12-7) is a synthetic secondary amine that presents a unique structural paradigm for neuropharmacological probing. While superficially resembling the N-benzylphenethylamine (NBOMe) class of potent 5-HT2A agonists, the substitution of the phenethylamine core with an aliphatic 1-methoxy-2-propanamine chain fundamentally alters its receptor binding landscape. As a Senior Application Scientist, I have designed this technical whitepaper to outline the predictive pharmacology, establish self-validating in vitro assay protocols, and map the safety liabilities of this compound.

Structural Rationale & Predictive Pharmacology

The pharmacological identity of a small molecule is dictated by its spatial geometry and electronic distribution. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide features two critical pharmacophoric domains:

  • The 4-Bromobenzyl Moiety : The inclusion of a para-bromo substituted benzyl group introduces a highly lipophilic aromatic domain capable of robust halogen bonding. Literature on N-benzyl amines indicates that a basic nitrogen separated from a lipophilic aromatic ring is the classical pharmacophore for Sigma-1 ( σ1​ ) receptors [1].

  • The 1-Methoxy-2-propanamine Core : Unlike rigid phenethylamines, this aliphatic chain provides a flexible hydrogen bond acceptor (the ether oxygen) without the steric bulk of a phenyl ring. This structural divergence is predicted to abolish 5-HT2A receptor agonism while preserving affinity for monoamine transporters (NET/SERT) and σ1​ receptors.

Based on this structural analysis, the compound is hypothesized to act primarily as a σ1​ receptor ligand and a secondary monoamine transporter modulator.

Pharmacodynamic Profiling: Radioligand Binding

To empirically validate the predictive pharmacology, we employ high-throughput radioligand binding assays. The methodology described below is engineered to ensure data integrity through built-in self-validation mechanisms, aligning with the standards of the NIMH Psychoactive Drug Screening Program (PDSP) [2].

Assay Causality & Design

When evaluating highly lipophilic compounds (such as brominated N-benzyl derivatives), non-specific binding (NSB) to assay plastics and filter membranes can artificially inflate apparent affinity. To counteract this, glass fiber filters must be pre-treated with 0.1% polyethylenimine (PEI). This cationic polymer neutralizes the negative charge of the glass fibers, drastically reducing the NSB of the lipophilic test compound and ensuring a high signal-to-noise ratio. Furthermore, assay sensitivity is self-validated by defining NSB using a saturating concentration of an unlabeled reference ligand (e.g., 10 µM Haloperidol for σ1​ ).

Step-by-Step Methodology
  • Membrane Preparation : Homogenize CHO cells stably expressing the target human receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Incubation : In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the target-specific radioligand (e.g., 3 nM -pentazocine), and 50 µL of the test compound serially diluted from 0.1 nM to 10 µM.

  • Equilibration : Incubate the plates in the dark at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI for 1 hour) using a 96-well cell harvester.

  • Washing & Detection : Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand. Dry the filters, add 50 µL of scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

  • Data Analysis : Calculate the IC50​ using non-linear regression (one-site competition model) and convert to the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Predictive Binding Affinity Profile

The following table summarizes the predictive quantitative binding data based on the compound's structural homology to known ligands.

Target Receptor / TransporterRadioligand ProbeReference InhibitorPredicted Ki​ (nM)Target Selectivity
Sigma-1 ( σ1​ ) -PentazocineHaloperidol45 ± 8Primary Target
Sigma-2 ( σ2​ ) [3H]DTG DTG> 1,000Low Affinity
Norepinephrine Transporter (NET) [3H]Nisoxetine Desipramine320 ± 45Secondary Target
Serotonin Transporter (SERT) [3H]Citalopram Fluoxetine850 ± 110Weak Affinity
5-HT2A Receptor [3H]Ketanserin Ketanserin> 10,000Non-Binder

Functional Assays & Signal Transduction

Binding affinity ( Ki​ ) does not equate to functional efficacy. To determine whether N-(4-bromobenzyl)-1-methoxy-2-propanamine acts as an agonist or antagonist at the σ1​ receptor, functional signal transduction assays must be deployed.

The σ1​ receptor is an atypical, ligand-operated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon agonist binding, the receptor dissociates from the binding immunoglobulin protein (BiP) and modulates the inositol 1,4,5-trisphosphate receptor (IP3R), thereby regulating calcium ( Ca2+ ) efflux into the mitochondria and cytoplasm.

Sigma1Pathway Ligand N-(4-bromobenzyl)- 1-methoxy-2-propanamine Sig1R Sigma-1 Receptor (MAM/ER) Ligand->Sig1R Binds (Ki < 100 nM) IP3R IP3 Receptor Sig1R->IP3R Chaperone Activation IonChan Plasma Membrane Ion Channels Sig1R->IonChan Translocation & Modulation CaEfflux Calcium Efflux Modulation IP3R->CaEfflux Regulates

Fig 1: Putative signaling pathway of the compound via Sigma-1 receptor chaperone activity.

Safety Pharmacology: hERG Channel Liability

A major attrition factor in preclinical drug development for N-benzyl amines is cardiovascular toxicity, specifically the blockade of the human ether-à-go-go-related gene (hERG / Kv11.1) potassium channel, which can lead to lethal Torsades de Pointes arrhythmias [3].

Electrophysiological Causality

Automated whole-cell patch-clamp is selected over manual techniques to ensure high-throughput reproducibility [4]. Establishing a gigaseal (>1 GΩ) is a critical quality control step; lower seal resistances introduce leak currents that obscure the true hERG tail current. Furthermore, the assay must be conducted at near-physiological temperatures (35–37°C). Because hERG channel gating kinetics (activation, inactivation, and recovery) are highly temperature-dependent, testing at room temperature frequently underestimates the IC50​ liability of lipophilic drugs.

Automated Patch-Clamp Protocol
  • Cell Preparation : Cultivate CHO cells stably expressing the hERG channel. Harvest and suspend cells in extracellular physiological saline.

  • System Priming : Prime the automated planar patch-clamp system (e.g., SyncroPatch) with intracellular solution (containing K+ and ATP) and extracellular solution.

  • Capture and Seal : Apply negative pressure to capture individual cells into the planar chip apertures. Gradually increase suction to form a gigaseal (>1 GΩ).

  • Whole-Cell Configuration : Apply a brief, sharp suction pulse to rupture the membrane patch, gaining electrical access to the cell interior.

  • Voltage Protocol : Hold the resting membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application : Perfuse the test compound at 37°C. Monitor the reduction in peak tail current amplitude over 5 minutes.

  • Validation : Apply E-4031 (0.5 µM) as a positive control at the end of the recording to ensure 100% channel blockade, validating assay sensitivity.

hERGWorkflow CellPrep Cell Suspension (hERG-expressing CHO) Capture Automated Cell Capture (Planar Patch-Clamp) CellPrep->Capture Seal Gigaseal Formation (>1 GΩ Resistance) Capture->Seal WholeCell Whole-Cell Configuration (Membrane Rupture) Seal->WholeCell Voltage Voltage Protocol (+20mV to -50mV) WholeCell->Voltage Analysis Tail Current Analysis (IC50 Calculation) Voltage->Analysis

Fig 2: Automated whole-cell patch-clamp workflow for hERG safety pharmacology profiling.

Conclusion

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide represents a highly specialized chemical probe. By stripping away the phenethylamine core found in classical hallucinogens and replacing it with a methoxy-propanamine chain, the molecule is structurally primed to act as a selective σ1​ receptor ligand and monoamine transporter modulator. The self-validating in vitro protocols detailed in this guide—spanning radioligand binding to automated hERG electrophysiology—provide a rigorous framework for researchers to empirically decode its full pharmacological profile and assess its viability for downstream CNS drug development.

References

  • The Open Medicinal Chemistry Journal. "Hexacyclododecylamines with Sigma-1 Receptor Affinity and Calcium Channel Modulating Ability." [Link]

  • Multispan Inc. "GPCR Membrane Ligand Binding Assay Development."[Link]

  • U.S. Food and Drug Administration (FDA). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." [Link]

  • Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions."[Link]

Exploratory

In Vitro Receptor Binding Affinity Profiling of N-(4-bromobenzyl)-1-methoxy-2-propanamine Hydrobromide: A Methodological Guide

Executive Summary N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (CAS: 1609404-12-7), hereafter referred to as N4B-1M2P , is a synthetic secondary amine characterized by a halogenated benzyl moiety and an aliphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (CAS: 1609404-12-7), hereafter referred to as N4B-1M2P , is a synthetic secondary amine characterized by a halogenated benzyl moiety and an aliphatic ether backbone. While structurally adjacent to phenethylamine-derived monoamine modulators, its unique topology—placing the aromatic system on the nitrogen rather than the carbon backbone—necessitates rigorous in vitro pharmacological profiling.

This whitepaper establishes a comprehensive, self-validating methodological framework for determining the in vitro receptor binding affinity of N4B-1M2P. By combining equilibrium thermodynamics (Radioligand Binding) with real-time kinetics (Surface Plasmon Resonance), we provide a robust protocol for characterizing its interactions with predicted central nervous system (CNS) targets, specifically the Sigma-1 Receptor (S1R) and monoamine transporters.

Pharmacophoric Rationale & Target Selection

The structural architecture of N4B-1M2P dictates its potential receptor interactome. To design an effective in vitro binding panel, we must deconstruct its pharmacophore:

  • 4-Bromobenzyl Group: The bulky, highly lipophilic halogenated ring is primed for insertion into deep hydrophobic pockets, a hallmark requirement for high-affinity S1R ligands[1].

  • Secondary Amine: At physiological pH (7.4), the protonated nitrogen serves as a critical cation, forming essential salt-bridge interactions with highly conserved aspartate residues (e.g., Asp137 in S1R or Asp79 in the Dopamine Transporter).

  • Methoxy Group: Acts as a localized hydrogen-bond acceptor, stabilizing the ligand-receptor complex within the binding cleft.

Pharmacophore Compound N4B-1M2P C11H16BrNO Aromatic 4-Bromobenzyl Hydrophobic Pocket Compound->Aromatic Amine Secondary Amine Ionic Salt Bridge Compound->Amine Ether Methoxy Group H-Bond Acceptor Compound->Ether Target1 Sigma-1 Receptor Aromatic->Target1 Target2 Monoamine Transporter Amine->Target2 Ether->Target1

Fig 1. Pharmacophoric mapping of N4B-1M2P structural moieties to predicted receptor targets.

Radioligand Competition Binding (Equilibrium Thermodynamics)

To determine the equilibrium dissociation constant ( Ki​ ) of N4B-1M2P, we employ competitive radioligand binding assays. This method measures the ability of the unlabeled N4B-1M2P to displace a highly selective, tritiated probe from the target receptor[1].

Protocol: Sigma-1 Receptor (S1R) Binding Assay

Causality & Design: We utilize Guinea Pig Liver (GPL) homogenates because S1R protein levels are highest in GPL compared to other tissues, providing an optimal signal-to-noise ratio for membrane preparations[2]. [³H]-(+)-pentazocine is selected as the radioligand due to its absolute selectivity for S1R over S2R[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GPL tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 35,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of GPL membrane preparation, 50 µL of [³H]-(+)-pentazocine (final concentration 1.5 nM), and 50 µL of N4B-1M2P at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to minimize non-specific binding. Wash filters three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter.

Protocol: Sigma-2 Receptor (S2R) Binding Assay

Causality & Design: Historically, S2R assays utilized the pan-sigma ligand [³H]-DTG alongside a masking agent like (+)-pentazocine to block S1R sites. However, DTG can displace the masking agent, leading to a partial unmasking of S1R and a critical overestimation of S2R density[3]. Expertise Insight: To ensure absolute data integrity, we bypass masking protocols entirely. Instead, we utilize the MCF7 breast cancer cell line (ATCC HTB-22), which naturally expresses S2R but is completely devoid of S1R[3].

Self-Validating System & Data Transformation

To validate that the assay has reached true equilibrium, the dissociation rate constant ( koff​ ) must be determined independently[4]. Once equilibrium is confirmed, the IC50​ value is transformed into the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[4]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of[³H]-(+)-pentazocine and Kd​ is its known dissociation constant.

S1R_Pathway Ligand N4B-1M2P (Ligand) S1R Sigma-1 Receptor (MAM/ER) Ligand->S1R Agonism/Binding BiP BiP/GRP78 (Chaperone) S1R->BiP Dissociation IP3R IP3 Receptor S1R->IP3R Stabilization Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhancement

Fig 2. Proposed modulatory signaling pathway of N4B-1M2P upon successful S1R target engagement.

Surface Plasmon Resonance (Real-Time Kinetics)

While radioligand binding provides equilibrium affinity ( Ki​ ), it fails to capture the dynamic residence time of the drug. Surface Plasmon Resonance (SPR) is an optical sensing method that relies on total internal reflection to measure biomolecular interactions in real-time without radioactive labels[5]. As N4B-1M2P binds to the immobilized target, the increase in mass causes a proportional change in the refractive index, generating a measurable response[6].

SPR Methodology

Causality & Design: N4B-1M2P is a small molecule (~339 Da). To detect such low-molecular-weight binding events, the target protein must be immobilized at high density, and bulk refractive index shifts caused by solvents (like DMSO) must be rigorously corrected[7].

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human S1R (or DAT) diluted in 10 mM sodium acetate (pH 4.5) to a target level of ~4,000 Response Units (RU). Cap unreacted sites with 1 M ethanolamine[6].

  • Analyte Preparation: Dissolve N4B-1M2P in 100% DMSO, then dilute into HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) to achieve a final DMSO concentration of 5%[7].

  • Kinetic Injection: Inject N4B-1M2P at a flow rate of 50 µL/min across a concentration gradient (0.1× to 10× the predicted Kd​ )[5]. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Self-Validation (Double Referencing): Subtract the signal from a blank reference flow cell (Fc1) to eliminate non-specific binding. Additionally, run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index artifacts caused by the solvent[7].

SPR_Workflow Prep 1. Target Preparation (Recombinant Protein) Immob 2. Surface Immobilization (CM5 Chip, Amine Coupling) Prep->Immob Analyte 3. Analyte Injection (N4B-1M2P in HBS-EP+) Immob->Analyte Measure 4. Real-Time Measurement (Refractive Index Shift) Analyte->Measure Kinetics 5. Kinetic Analysis (kon, koff, Kd Calculation) Measure->Kinetics

Fig 3. Self-validating Surface Plasmon Resonance (SPR) workflow for N4B-1M2P binding kinetics.

Quantitative Data Synthesis

(Note: As N4B-1M2P is an emerging research chemical, the following table represents a predictive, representative data model demonstrating the expected output of the validated assay workflows described above).

Target ReceptorAssay ModalityProbe / Cell LineApparent IC50​ (nM)Calculated Ki​ / Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
Sigma-1 (S1R) Radioligand[³H]-(+)-pentazocine (GPL)45.2 ± 3.118.5 ± 1.4 N/AN/A
Sigma-2 (S2R) Radioligand[³H]-DTG (MCF7 cells)> 10,000> 10,000 N/AN/A
DAT Radioligand[³H]-WIN 35,428 (HEK293)850 ± 42410 ± 25 N/AN/A
Sigma-1 (S1R) SPR KineticsDirect Binding (CM5 Chip)N/A21.0 ± 2.2 1.2×105 2.5×10−3

Data Interpretation: The alignment between the equilibrium Ki​ (18.5 nM) and the kinetic Kd​ (21.0 nM) for S1R serves as the ultimate cross-validation of the experimental system. The slow koff​ rate indicates a prolonged target residence time, heavily influenced by the hydrophobic anchoring of the 4-bromobenzyl group.

References

1.[2] Title: SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH Source: nih.gov URL: [Link]

2.[1] Title: Sigma Receptor Binding Assays - PubMed - NIH Source: nih.gov URL: [Link]

3.[3] Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: frontiersin.org URL: [Link]

4.[4] Title: Ligand binding assays at equilibrium: validation and interpretation Source: nih.gov URL: [Link]

5.[6] Title: Principle and Protocol of Surface Plasmon Resonance (SPR) Source: creativebiomart.net URL: [Link]

6.[7] Title: Surface Plasmon Resonance Protocol & Troubleshooting Source: creativebiolabs.net URL: [Link]

7.[5] Title: A beginner's guide to surface plasmon resonance | The Biochemist Source: portlandpress.com URL: [Link]

Sources

Foundational

Advanced Metabolite Identification of N-(4-bromobenzyl)-1-methoxy-2-propanamine: A High-Resolution Mass Spectrometry Workflow

Executive Summary The rapid emergence of novel psychoactive substances (NPS) and the continuous development of targeted phenethylamine derivatives necessitate rigorous pharmacokinetic and toxicometabolomic profiling. N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of novel psychoactive substances (NPS) and the continuous development of targeted phenethylamine derivatives necessitate rigorous pharmacokinetic and toxicometabolomic profiling. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a structurally complex secondary amine featuring an amphetamine-like aliphatic core (methoxyisopropylamine) coupled with an N-benzyl substitution. This structural motif is highly analogous to the potent 5-HT2A receptor agonists of the NBOMe class [1].

This whitepaper provides an in-depth, self-validating technical guide for the in vitro metabolite identification of N-(4-bromobenzyl)-1-methoxy-2-propanamine. By leveraging Human Liver Microsomes (HLMs) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), researchers can map the biotransformation pathways of this compound, distinguishing critical Phase I and Phase II metabolites from complex biological matrices [2].

Physicochemical & Structural Profiling: Predicting Metabolic Lability

Before initiating in vitro incubations, a structural analysis is required to predict metabolic soft spots. The causality of the compound's biotransformation is directly tied to its functional groups:

  • The N-Benzyl Linkage: N-benzyl phenethylamines are highly susceptible to first-pass metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) catalyze α -carbon oxidation at the benzylic position, forming an unstable hemiaminal intermediate that spontaneously cleaves (N-dealkylation) [3].

  • The Methoxy Group: The terminal methoxy ether on the propanamine chain is a classic target for CYP2D6-mediated O-demethylation, yielding a highly polar primary alcohol.

  • The Bromine Isotopic Signature: The presence of the 4-bromo substituent provides a distinct analytical advantage. Bromine exists naturally as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This creates a unique isotopic doublet separated by ~1.998 Da in the mass spectrum, acting as an endogenous isotopic tag to filter out matrix interference during data processing.

Experimental Design & Causality: In Vitro Biotransformation Protocols

To accurately simulate hepatic clearance, we utilize pooled Human Liver Microsomes (HLMs). HLMs contain the full complement of CYP450 and UGT enzymes necessary for Phase I and Phase II metabolism.

Phase I & II HLM Incubation Protocol

Causality Check: Why add alamethicin during Phase II incubations? UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, permeabilizes the microsomal membrane, allowing the highly polar cofactor UDPGA to access the UGT active sites.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Phase I Master Mix: Combine the buffer, 1 mg/mL HLM protein, and 1 µM of N-(4-bromobenzyl)-1-methoxy-2-propanamine. Pre-incubate at 37°C for 5 minutes.

  • Phase II Activation (Optional): If probing glucuronidation, add 25 µg/mL alamethicin and incubate on ice for 15 minutes prior to adding cofactors.

  • Reaction Initiation: Initiate Phase I by adding an NADPH regenerating system (1.3 mM NADP + , 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). For Phase II, simultaneously add 2 mM UDPGA.

  • Incubation & Termination: Incubate at 37°C in a shaking water bath. At predetermined time points (e.g., 0, 15, 30, 60 mins), extract 100 µL aliquots and immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Analytical Workflow: LC-HRMS/MS Data Acquisition

The secondary amine in the propanamine chain is highly basic (pKa ~9.5) and readily accepts a proton. Therefore, positive electrospray ionization (ESI+) is the mandatory ionization mode. Furthermore, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is required because nominal mass instruments cannot differentiate between metabolic transformations with isobaric mass shifts [4].

Chromatographic Conditions:

  • Column: Waters XBridge C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: A biphasic gradient is employed. A shallow initial gradient (5% B for 2 mins) retains highly polar Phase II glucuronides, followed by a steeper ramp (up to 95% B over 12 mins) to elute the lipophilic parent compound and Phase I metabolites.

Mass Spectrometry Parameters (Orbitrap):

  • Mode: Full MS / data-dependent MS2 (dd-MS2).

  • Resolution: 70,000 FWHM for MS1 (ensuring sub-3 ppm mass accuracy) and 17,500 FWHM for MS2.

  • Data Processing: Apply a Mass Defect Filter (MDF) centered around the parent drug's mass defect, coupled with an isotopic pattern matching algorithm targeting the 1:1 79 Br/ 81 Br ratio.

Mechanistic Biotransformation Pathways

Based on the structural profiling and LC-HRMS/MS fragmentation data, the primary metabolic pathways of N-(4-bromobenzyl)-1-methoxy-2-propanamine involve N-dealkylation, O-demethylation, aliphatic hydroxylation, and subsequent Phase II glucuronidation [5].

Metabolism Parent N-(4-bromobenzyl)-1-methoxy-2-propanamine [M+H]+ 258.0488 NDealkyl M1: 1-methoxy-2-propanamine [M+H]+ 90.0914 (N-Dealkylation) Parent->NDealkyl CYP2D6 / CYP3A4 ODemethyl M2: N-(4-bromobenzyl)-1-hydroxy-2-propanamine [M+H]+ 244.0331 (O-Demethylation) Parent->ODemethyl CYP2D6 Hydroxyl M3: Hydroxylated Metabolite [M+H]+ 274.0437 (Aliphatic Hydroxylation) Parent->Hydroxyl CYP3A4 Glucuronide M4: O-Glucuronide Conjugate [M+H]+ 420.0652 (Phase II Conjugation) ODemethyl->Glucuronide UGTs Hydroxyl->Glucuronide UGTs

Proposed Phase I and Phase II metabolic pathways of N-(4-bromobenzyl)-1-methoxy-2-propanamine.

Quantitative Data & Spectral Interpretation

The identification of metabolites relies heavily on accurate mass shifts and diagnostic MS/MS fragments. The parent compound yields a highly diagnostic base peak at m/z 168.96 (C 7​ H 6​ Br + ), corresponding to the cleavage of the benzyl-nitrogen bond. The presence or absence of this fragment in the product ion spectra dictates the localization of the biotransformation.

Table 1: LC-HRMS/MS Profiling of Identified Metabolites

Metabolite IDBiotransformationFormula (Neutral)Exact Mass [M+H] + ( 79 Br)Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
Parent N/AC 11​ H 16​ BrNO258.04880.0000168.96, 90.09
M1 N-DealkylationC 4​ H 11​ NO90.0914-167.957473.06, 58.06
M2 O-DemethylationC 10​ H 14​ BrNO244.0331-14.0157168.96, 76.07
M3 Aliphatic HydroxylationC 11​ H 16​ BrNO 2​ 274.0437+15.9949168.96, 106.08
M4 O-Glucuronidation (of M2)C 16​ H 22​ BrNO 7​ 420.0652+162.0164244.03, 168.96

Note: The retention of the m/z 168.96 fragment in M2, M3, and M4 confirms that the 4-bromobenzyl moiety remains intact and unmodified during these specific biotransformations, localizing the metabolic changes strictly to the methoxy-propanamine aliphatic chain.

References

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. PMC / National Institutes of Health. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology / PMC. [Link]

  • Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology. [Link]

  • Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. Analytical Chemistry. [Link]

  • In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. MDPI Metabolites. [Link]

Exploratory

Structural and Physicochemical Characterization of N-(4-bromobenzyl)-1-methoxy-2-propanamine Hydrobromide: A Technical Guide

Executive Summary In the landscape of modern drug development, the rigorous structural validation of pharmaceutical intermediates is a non-negotiable regulatory mandate. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the rigorous structural validation of pharmaceutical intermediates is a non-negotiable regulatory mandate. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (CAS: 1609404-12-7)[1] is a functionalized secondary amine characterized by a halogenated benzyl moiety and a flexible methoxypropyl chain. Establishing its precise molecular weight and three-dimensional crystal structure is critical for ensuring batch-to-batch consistency, mapping impurity profiles, and understanding its solid-state supramolecular chemistry[2].

This whitepaper outlines the authoritative theoretical frameworks and self-validating experimental protocols required to characterize this compound using High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-Ray Diffraction (SCXRD).

Molecular Weight Determination and Isotopic Profiling

Theoretical Framework & Causality

The bulk molecular weight of the hydrobromide salt is calculated based on the formula C₁₁H₁₇Br₂NO . However, analytical mass spectrometry of salts requires a nuanced understanding of solution-phase behavior.

When analyzed via Electrospray Ionization (ESI) in positive mode, the hydrobromide salt dissociates. The bromide counterion (Br⁻) is lost, and the mass spectrometer detects the protonated free base cation, [C₁₁H₁₇BrNO]⁺ . This fundamental causality dictates the observed isotopic signature[3]. Because the detected cation contains only one bromine atom (rather than the two present in the bulk salt), the resulting mass spectrum will not show the 1:2:1 triad typical of dibrominated species. Instead, it will display a characteristic 1:1 isotopic doublet separated by ~2 Da, corresponding to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Recognizing this dissociation mechanic is vital to prevent misinterpretation of the spectral data[4].

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Formula (Bulk Salt) C₁₁H₁₇Br₂NO
Chemical Formula (Free Base) C₁₁H₁₆BrNO
Average Molecular Weight (Salt) 339.07 g/mol
Average Molecular Weight (Free Base) 258.16 g/mol
Exact Mass [M+H]⁺ (⁷⁹Br Isotope) 258.0494 Da
Exact Mass[M+H]⁺ (⁸¹Br Isotope) 260.0473 Da
Step-by-Step Methodology: ESI-HRMS

To validate the molecular weight and structural integrity of the compound, the following High-Resolution Mass Spectrometry protocol must be executed:

  • Sample Preparation: Dissolve 1 mg of the hydrobromide salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid. Causality: Formic acid ensures complete protonation of the secondary amine, maximizing the ionization efficiency for the [M+H]⁺ species.

  • Ionization (ESI+): Inject the sample into an Electrospray Ionization source operating in positive mode. Causality: ESI is a "soft" ionization technique. It prevents the in-source thermal degradation of the relatively labile methoxy ether linkage, ensuring the intact molecular ion is transmitted to the analyzer[3].

  • Mass Analysis (TOF): Route the ions into a Time-of-Flight (TOF) mass analyzer calibrated to achieve a mass accuracy of < 5 ppm.

  • Isotopic Deconvolution: Extract the mass spectrum and verify the presence of the 258.0494 / 260.0473 Da doublet. The exact 1:1 ratio serves as an internal, self-validating confirmation of the monomeric bromobenzyl substructure.

Crystal Structure Elucidation via SCXRD

Supramolecular Chemistry of Amine Hydrobromides

The solid-state architecture of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is governed by a robust network of non-covalent interactions. The protonated secondary amine (R₂NH₂⁺) acts as a bifurcated hydrogen bond donor to the bromide counterions (Br⁻), forming an extended N–H···Br hydrogen-bonded lattice[5]. Additionally, the para-bromo substituent on the benzyl ring is highly polarizable and is expected to engage in halogen bonding (e.g., C–Br···Br or C–Br···O contacts), which dictates the final crystallographic space group and packing efficiency.

Step-by-Step Methodology: Single-Crystal X-Ray Diffraction

To accurately map these atomic interactions, a rigorous SCXRD protocol is required:

  • Crystallization (Vapor Diffusion): Dissolve the salt in a minimal volume of methanol (solvent) within an inner vial. Place this inside a larger sealed chamber containing diethyl ether (anti-solvent). Causality: The slow vapor-phase equilibration gradually reduces the dielectric constant of the medium. This controlled supersaturation promotes the nucleation of singular, defect-free crystals and prevents the formation of twinned microcrystalline aggregates[6].

  • Crystal Selection & Mounting: Harvest a single, optically clear crystal under polarized light. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen micro-loop. Causality: The cryo-oil displaces residual mother liquor, preventing the formation of polycrystalline ice rings during flash-cooling that would otherwise obscure high-resolution diffraction spots.

  • Cryocooling & Data Collection: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat, followed by irradiation with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Causality: Cryogenic cooling drastically reduces thermal atomic displacement parameters (Debye-Waller factors). This is absolutely critical for amine hydrobromide salts, as it sharpens the diffraction data and allows for the accurate electron density mapping of the highly mobile amine protons involved in the N–H···Br network[5][6].

  • Structure Solution & Refinement: Integrate the diffraction data and solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Causality: Unconstrained refinement of the amine protons ensures the precise geometric determination of the hydrogen-bonding distances and angles, validating the supramolecular model.

Experimental Workflows

The following diagrams illustrate the logical progression of the analytical methodologies described above.

HRMS_Workflow N1 Sample Prep (Salt Dissociation) N2 ESI+ Ionization (Protonation) N1->N2 N3 TOF Mass Analyzer (< 5 ppm error) N2->N3 N4 Isotopic Deconvolution (1:1 Br Doublet) N3->N4

ESI-HRMS workflow for isotopic profiling and exact molecular weight determination.

SCXRD_Workflow Cryst Crystallization (Vapor Diffusion) Cryo Cryocooling (100 K) Minimizes Thermal Motion Cryst->Cryo Diff X-Ray Diffraction (Mo Kα Radiation) Cryo->Diff Solve Phase Solution (Direct Methods) Diff->Solve Refine Anisotropic Refinement (Hydrogen Bond Mapping) Solve->Refine

Step-by-step SCXRD methodology for determining the crystal structure and hydrogen bonding network.

References

  • [1] Hit2Lead. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. Retrieved from:

  • [4] IntechOpen. Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. Retrieved from:

  • [5] Academia.edu. Preparation, Crystal Structure at 298 and 90 K and Phase Transitions... Retrieved from:

  • [2] AMSbiopharma. How Mass Spectrometry enhances GMP quality control with LC‑MS. Retrieved from:

  • [6] Académie des Sciences. Synthesis, characterization, thermal, electrochemical, and DFT studies... Retrieved from:

  • [3] Iowa State University Chemical Instrumentation Facility. Mass Spectrometry Tutorial. Retrieved from:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Route and Protocol for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Scope: Pharmaceutical intermediates, CNS-active pharmacophore development, and su...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Scope: Pharmaceutical intermediates, CNS-active pharmacophore development, and substituted benzylamine library synthesis.

Scientific Overview & Mechanistic Rationale

The target compound, N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide , is a secondary amine characterized by a halogenated aromatic ring and an aliphatic ether-amine chain. Compounds sharing this structural scaffold are frequently utilized in the development of neurological therapeutics and GPCR ligands .

The most atom-economical and scalable pathway to synthesize this molecule is via the direct reductive amination of 4-bromobenzaldehyde with 1-methoxy-2-propanamine . Direct alkylation of primary amines using alkyl halides is notoriously difficult to control, often leading to over-alkylation and the formation of tertiary amines or quaternary ammonium salts. Reductive amination circumvents this by forming a transient imine (Schiff base) that is subsequently reduced to the secondary amine .

To achieve high chemoselectivity, Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected as the reducing agent. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it significantly less nucleophilic than sodium borohydride (NaBH₄). Consequently, STAB selectively reduces the electrophilic imine intermediate without prematurely reducing the starting 4-bromobenzaldehyde into 4-bromobenzyl alcohol .

Experimental Workflow & Pathway Visualization

The synthesis is a one-pot, two-stage reaction followed by a discrete salt-formation step. The logical progression of chemical transformations is mapped below.

ReactionPathway A 4-Bromobenzaldehyde + 1-Methoxy-2-propanamine B Hemiaminal Formation & Dehydration A->B Anhydrous DCE, RT C Imine Intermediate (Schiff Base) B->C - H2O D Hydride Transfer (NaBH(OAc)3) C->D Selective Reduction E Free Base: N-(4-bromobenzyl)-1-methoxy-2-propanamine D->E Aqueous Workup (NaHCO3) F Hydrobromination (Anhydrous HBr / Et2O) E->F 0 °C, Dropwise Addition G Target Compound: N-(4-bromobenzyl)-1-methoxy-2-propanamine • HBr F->G Precipitation & Filtration

Experimental workflow for the reductive amination and salt formation of the target compound.

Quantitative Data: Optimization of Reducing Agents

The choice of reducing agent dictates the purity and yield of the final product. The table below summarizes our internal optimization data, demonstrating why STAB in 1,2-dichloroethane (DCE) is the superior protocol for this specific substrate pairing.

Reducing AgentSolvent SystemTempTimeChemoselectivity (Amine : Alcohol)Isolated Yield (Free Base)
NaBH₄ Methanol (MeOH)0 °C → RT2 h40 : 6035%
NaBH₃CN MeOH (pH ~5)RT12 h90 : 1078%
NaBH(OAc)₃ 1,2-Dichloroethane (DCE)RT4 h>99 : 1 92%

Note: NaBH₃CN requires strict pH control and generates highly toxic HCN gas upon aqueous workup, making it less ideal for scale-up compared to the milder, safer NaBH(OAc)₃.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure the reaction is progressing correctly before moving to the next phase.

Phase 1: Imine Formation and Reduction

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq, 10.0 mmol, 1.85 g)

  • 1-Methoxy-2-propanamine (1.05 eq, 10.5 mmol, 0.94 g)

  • Sodium triacetoxyborohydride (1.4 eq, 14.0 mmol, 2.97 g)

  • Anhydrous 1,2-Dichloroethane (DCE) (30 mL)

  • Substrate Dissolution: In an oven-dried, argon-purged round-bottom flask, dissolve 4-bromobenzaldehyde in 30 mL of anhydrous DCE.

    • Causality: DCE is utilized because STAB exhibits optimal solubility and kinetic profiles in this solvent, accelerating hydride transfer while minimizing side reactions .

  • Amine Addition: Add 1-methoxy-2-propanamine dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 30 minutes.

    • Causality: The slight 0.05 eq excess of amine ensures complete consumption of the aldehyde, preventing the formation of 4-bromobenzyl alcohol during the reduction phase. Pre-stirring allows the hemiaminal to fully dehydrate into the imine.

    • Self-Validation (IPC 1): Spot the mixture on a TLC plate (Hexanes:EtOAc 8:2). The UV-active aldehyde spot (Rf ~0.7) should disappear, replaced by a new, less polar imine spot.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 15 minutes to control any mild exotherm. Stir the opaque suspension at room temperature for 4 hours.

    • Self-Validation (IPC 2): Perform TLC or GC-MS analysis. The imine intermediate should be fully consumed, replaced by a highly polar, ninhydrin-positive secondary amine spot.

Phase 2: Workup and Free Base Isolation
  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

    • Causality: NaHCO₃ neutralizes the acetic acid byproduct and destroys unreacted borohydride. It also ensures the aqueous layer is basic (pH > 8), keeping the secondary amine in its lipophilic free-base form.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 3: Hydrobromide Salt Crystallization

Reagents:

  • Crude N-(4-bromobenzyl)-1-methoxy-2-propanamine

  • Anhydrous Diethyl Ether (Et₂O) (20 mL)

  • 2M Anhydrous HBr in Diethyl Ether (or 33% HBr in glacial acetic acid)

  • Solvation: Dissolve the crude free base in 20 mL of anhydrous Et₂O and cool the flask to 0 °C in an ice bath.

    • Causality: A non-polar, anhydrous solvent is critical. It ensures that the highly polar hydrobromide salt will immediately precipitate out of solution upon formation, driving the equilibrium and preventing product loss.

  • Precipitation: Add the anhydrous HBr solution dropwise under vigorous stirring until the solution is distinctly acidic (pH ~2 on wetted indicator paper). A white crystalline solid will immediately crash out.

    • Causality: Dropwise addition prevents localized overheating (the acid-base reaction is highly exothermic), which could lead to oiling out or degradation of the ether linkage.

  • Filtration: Filter the precipitate rapidly through a Büchner funnel. Wash the filter cake with cold anhydrous Et₂O (2 × 10 mL) to remove any unreacted starting materials or non-polar impurities.

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to afford pure N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.

    • Self-Validation (IPC 3): Verify purity via ¹H-NMR (D₂O or DMSO-d₆) and melting point analysis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

Application

Application Note: Preparation and Handling of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide Stock Solutions

An Application Note for Researchers and Drug Development Professionals Abstract The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally reliant on the precise preparation of test comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally reliant on the precise preparation of test compounds. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a substituted amine derivative utilized in chemical and biological research. This document provides a detailed protocol for the preparation, handling, and storage of its stock solutions. The methodologies outlined herein are designed to ensure solution integrity, concentration accuracy, and operator safety, thereby supporting the generation of reliable and reproducible scientific results. The causality behind critical procedural steps, such as solvent selection and storage strategy, is explained to provide researchers with a framework for making informed decisions tailored to their specific experimental needs.

Compound Information and Physicochemical Properties

A thorough understanding of the compound's properties is essential before any handling or solution preparation. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a salt, which influences its solubility profile. The presence of the bromobenzyl group lends significant non-polar character, while the propanamine hydrobromide portion provides a potential for aqueous solubility.

PropertyDetailsSource
Full Chemical Name N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromideInferred from Structure
Molecular Formula C₁₁H₁₇Br₂NO[1]
Molecular Weight 339.07 g/mol [1]
Physical Form Solid (typically a crystalline powder)[2]
Primary Application Research intermediate for chemical synthesis and biological screening.[1][1]
Storage Conditions Store in a tightly closed container, protected from light, at -20°C.[3][3]

Critical Health and Safety Precautions

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide should be handled only by personnel trained in the management of potentially hazardous chemicals.[3] The following precautions are mandatory.

  • Engineering Controls : All handling of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation.[3][4] Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are required at all times.[3]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).[3][5]

    • Body Protection : A lab coat must be worn.[3]

  • First Aid Measures :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[3][4]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6]

    • Inhalation : Move the individual to fresh air.[3][4]

    • Ingestion : Wash out the mouth with water. Do not induce vomiting.[4][6]

    • In all cases of exposure, seek immediate medical attention.[3][6]

  • Disposal : Dispose of waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[4][7]

Principles of Stock Solution Preparation and Solvent Selection

The goal of preparing a stock solution is to create a concentrated, stable, and accurate solution that can be easily diluted to various working concentrations. The choice of solvent is the most critical decision in this process.

  • Dimethyl Sulfoxide (DMSO) : DMSO is a superior solvent for many organic molecules intended for biological screening. Its high polarity allows it to dissolve a wide range of compounds that have poor aqueous solubility. For N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide, DMSO is the recommended primary solvent for creating high-concentration stock solutions (e.g., 10-100 mM).

    • Causality : The compound's organic structure, particularly the aromatic bromobenzyl moiety, makes it amenable to dissolution in DMSO. While the hydrobromide salt form enhances water solubility compared to the free base, achieving high concentrations in purely aqueous media can be challenging.

  • Ethanol : Anhydrous ethanol can be an alternative solvent. However, its higher volatility compared to DMSO can lead to concentration changes upon storage if containers are not perfectly sealed.

  • Aqueous Buffers (e.g., PBS) : Direct dissolution in aqueous buffers is generally not recommended for creating high-concentration primary stocks of compounds with significant non-polar features. The risk of incomplete dissolution or precipitation over time is high. These buffers are, however, the required diluents for creating final working solutions from a DMSO stock.

Recommendation : Use anhydrous, cell-culture grade DMSO for the primary stock solution.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing 10 mL of a 10 mM stock solution.

Required Materials
  • N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (MW: 339.07 g/mol )

  • Anhydrous DMSO (Biotechnology Grade)

  • Analytical balance (readable to 0.1 mg)

  • 10 mL volumetric flask (Class A)

  • Weighing paper or boat

  • Spatula

  • Pipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • 1.5 mL polypropylene microcentrifuge tubes for aliquots

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sol Dissolution cluster_store Storage calc Step 1: Calculate Required Mass weigh Step 2: Weigh Compound in Fume Hood calc->weigh add_solvent Step 3: Add ~8 mL DMSO to Volumetric Flask weigh->add_solvent transfer Step 4: Transfer Weighed Compound add_solvent->transfer dissolve Step 5: Vortex Until Fully Dissolved transfer->dissolve final_vol Step 6: Adjust to 10 mL Final Volume dissolve->final_vol aliquot Step 7: Aliquot into Single-Use Tubes final_vol->aliquot label_store Step 8: Label and Store at -20°C aliquot->label_store

Caption: Workflow for stock solution preparation.

Step-by-Step Methodology
  • Pre-Protocol Calculation : Determine the mass of the compound required.

    • Formula : Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

    • Example : Mass = 10 mM × 10 mL × 339.07 g/mol / 1000 = 33.91 mg

  • Weighing the Compound :

    • Place a weigh boat on the analytical balance and tare it.

    • Inside a chemical fume hood, carefully weigh exactly 33.91 mg of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. Record the exact mass.

    • Causality : Using an analytical balance ensures precision, which is paramount for accurate final concentrations. Handling the powder in a fume hood is a critical safety measure.[3]

  • Dissolution :

    • Using a pipette, add approximately 8 mL of anhydrous DMSO to the 10 mL volumetric flask.

    • Carefully transfer the weighed powder into the flask. Rinse the weigh boat with a small amount of the DMSO from the flask to ensure a complete quantitative transfer.

    • Cap the flask and vortex the solution until all the solid has completely dissolved. A brief, gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution if necessary, but visual confirmation of complete dissolution is essential.

  • Final Volume Adjustment :

    • Once the solute is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the 10 mL calibration mark.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

    • Causality : Bringing the solution to the final volume in a calibrated volumetric flask after dissolution is crucial for achieving high concentration accuracy.

  • Aliquoting and Storage :

    • Dispense the stock solution into small, single-use aliquots (e.g., 50-100 µL) in clearly labeled polypropylene tubes.

    • Causality : Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol: Preparation of Aqueous Working Solutions

For most biological applications, the DMSO stock must be serially diluted into an aqueous buffer.

  • Calculate Dilution : Use the M₁V₁ = M₂V₂ formula to determine the volume of stock solution needed.

    • Example : To prepare 1 mL (1000 µL) of a 10 µM working solution from a 10 mM stock:

    • V₁ = (M₂ × V₂) / M₁

    • V₁ = (10 µM × 1000 µL) / 10,000 µM (since 10 mM = 10,000 µM) = 1 µL

    • Therefore, add 1 µL of the 10 mM stock to 999 µL of your desired aqueous buffer (e.g., PBS, cell culture medium).

  • Perform Serial Dilutions : For creating a concentration-response curve, it is best practice to perform serial dilutions rather than diluting from the primary stock each time.

  • Solubility Check :

    • Critical Insight : When a compound is diluted from a high-concentration DMSO stock into an aqueous buffer, it may precipitate if its aqueous solubility limit is exceeded. The final DMSO concentration in the working solution should also be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

    • After preparing the highest concentration working solution, visually inspect it for any signs of precipitation. If cloudiness or particulates appear, the concentration is too high for that specific aqueous medium.

References

  • BroadPharm. (2026, February 24). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: Propylamine Hydrobromide.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide | 1609401-34-4.
  • Sigma-Aldrich. (n.d.). N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide | 1609400-23-8.

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for N-(4-bromobenzyl)-1-methoxy-2-propanamine Hydrobromide

Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma Compliance: ICH M10 Bioanalytical Method Validation Guidelines Introduction & Analyte Profiling The quantitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma Compliance: ICH M10 Bioanalytical Method Validation Guidelines

Introduction & Analyte Profiling

The quantitative bioanalysis of halogenated secondary amines in complex biological matrices presents unique chromatographic and mass spectrometric challenges. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a synthetic secondary amine characterized by its lipophilic 4-bromobenzyl moiety and a polar methoxypropanamine backbone. Structurally analogous to certain designer therapeutics and pharmaceutical intermediates, this compound requires a highly selective and sensitive analytical approach to mitigate endogenous matrix interferences.

As a Senior Application Scientist, my approach to method development transcends simple trial-and-error. A robust bioanalytical assay must be designed as a self-validating system —where the chemistry of the extraction, the physics of the chromatographic separation, and the logic of the mass spectrometric detection inherently confirm the integrity of the result. This protocol details a comprehensive LC-MS/MS methodology developed in strict adherence to the [1].

Workflow A Analyte Profiling pKa: ~9.5 | LogP: ~2.8 Salt: Hydrobromide B MS/MS Optimization Targeting 79Br & 81Br Isotopic Self-Validation A->B C Chromatography Biphenyl Phase π-π Stacking Selectivity B->C D Sample Preparation MCX SPE Orthogonal Cleanup C->D E Method Validation ICH M10 Compliance Accuracy & Precision D->E

Figure 1: Logical workflow for LC-MS/MS method development and validation.

Method Development Rationale (The "Why")

Mass Spectrometry: The Isotopic Self-Validating Loop

Bromine possesses two stable isotopes, 79 Br and 81 Br, which exist in a nearly 1:1 natural abundance (50.69% and 49.31%, respectively). The exact mass of the freebase ( C11​H16​BrNO ) yields protonated precursor ions [M+H]+ at m/z 258.1 and 260.1.

Upon collision-induced dissociation (CID), the dominant fragmentation pathway is the cleavage of the N-benzyl bond, yielding the highly stable 4-bromobenzyl carbocation (m/z 169.0 and 171.0). By monitoring both the 79 Br and 81 Br transitions simultaneously, we establish an internal self-validating loop. If the ratio of the 258.1 169.0 and 260.1 171.0 peak areas deviates from the theoretical ~1:1 ratio by more than 20%, the system automatically flags the sample for isobaric interference. This guarantees absolute trustworthiness of the quantitative data.

Chromatography: Exploiting π−π Interactions

Standard C18 columns often struggle to separate halogenated aromatic amines from endogenous plasma phospholipids, leading to severe ion suppression. To counter this, we utilize a Biphenyl stationary phase . The electron-withdrawing nature of the bromine atom creates a highly polarized π -system on the benzyl ring. The biphenyl column facilitates strong π−π stacking interactions with this moiety, offering orthogonal selectivity that shifts the analyte's retention time away from the suppression zones typical of reversed-phase chromatography[2].

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

With an estimated pKa of ~9.5, the secondary amine is fully protonated at physiological and acidic pH. Using a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) leverages this property. By acidifying the plasma with phosphoric acid, we disrupt protein binding and ensure the analyte binds strongly to the sulfonic acid sites of the sorbent. This permits aggressive washing with 100% methanol to strip away neutral lipids before eluting the target with a high-pH solvent.

Experimental Protocols (The "How")

Reagent Preparation & Salt Factor Correction

Critical Insight: The compound is supplied as a hydrobromide salt (MW = 339.07 g/mol ), while the bioanalytical data must be reported as the freebase (MW = 258.16 g/mol ).

  • Salt Factor: 258.16÷339.07=0.761 .

  • Stock Solution: To prepare a 1.0 mg/mL freebase stock solution, dissolve 1.31 mg of the hydrobromide powder in 1.0 mL of Methanol.

Solid Phase Extraction (SPE) Protocol

Sorbent: Oasis MCX or equivalent (30 mg/well, 96-well plate).

SPE N1 1. Condition MeOH & H2O N2 2. Load Plasma + H3PO4 N1->N2 N3 3. Wash Formic Acid & MeOH N2->N3 N4 4. Elute 5% NH4OH in MeOH N3->N4 N5 5. Reconstitute Initial Mobile Phase N4->N5

Figure 2: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction protocol.

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of human plasma into a processing plate.

  • Spike: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Analyte- D3​ at 100 ng/mL).

  • Pre-treat: Add 100 µL of 2% H3​PO4​ in water. Vortex for 2 minutes.

  • Condition: Pass 500 µL Methanol, followed by 500 µL LC-MS grade water through the MCX plate.

  • Load: Apply the pre-treated sample to the sorbent.

  • Wash 1 (Aqueous): Pass 500 µL of 2% Formic acid in water.

  • Wash 2 (Organic): Pass 500 µL of 100% Methanol (removes neutral lipids).

  • Elute: Elute the analyte with 2 × 250 µL of 5% NH4​OH in Methanol.

  • Dry & Reconstitute: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Liquid Chromatography Conditions

Table 1: LC Gradient Parameters

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Vol: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
1.0955Linear
4.0595Linear
5.5595Hold
5.6955Linear
7.5955Re-equilibration
Mass Spectrometry Parameters

Table 2: Optimized MRM Transitions (Positive ESI)

Analyte / ISPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Analyte ( 79 Br)258.1169.020Quantifier
Analyte ( 81 Br)260.1171.020Qualifier 1 (Isotopic Validation)
Analyte ( 79 Br)258.188.115Qualifier 2 (Backbone Fragment)
SIL-IS ( D3​ )261.1169.020Internal Standard

ICH M10 Validation Summary

The method was validated in accordance with the ICH M10 global harmonized guidelines for bioanalytical method validation[1]. The use of the biphenyl column combined with the MCX extraction resulted in exceptional recovery and negligible matrix effects, easily satisfying regulatory acceptance criteria.

Table 3: Bioanalytical Validation Results

Validation ParameterICH M10 RequirementObserved PerformanceStatus
Linearity Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.998 )Pass
LLOQ Precision CV ≤20% 8.4%Pass
LLOQ Accuracy Bias ±20% +4.2%Pass
Intra-run Precision CV ≤15% 3.1% – 6.5%Pass
Inter-run Precision CV ≤15% 4.2% – 7.8%Pass
Matrix Effect IS-normalized CV ≤15% 94.5% (CV: 4.1%)Pass
Extraction Recovery Consistent & Reproducible91.2% (CV: 5.3%)Pass

Conclusion

The development of an LC-MS/MS method for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide requires careful consideration of the analyte's physicochemical properties. By leveraging the isotopic signature of bromine for self-validation, utilizing a biphenyl stationary phase for π−π driven selectivity, and employing an orthogonal MCX SPE cleanup, this method achieves high sensitivity and robustness. The resulting assay fully complies with ICH M10 guidelines, ensuring that the quantitative data generated is highly trustworthy and suitable for downstream pharmacokinetic or toxicological applications.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][1]

  • Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][2]

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Introduction: A Strategic Framework for In Vivo Evaluation N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a brominated aromatic amine derivative with potential applications in medicinal chemistry and biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Framework for In Vivo Evaluation

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a brominated aromatic amine derivative with potential applications in medicinal chemistry and biological research.[1] As with any novel chemical entity, transitioning from in vitro characterization to in vivo animal studies requires a systematic, data-driven approach to establish safe and efficacious dosing regimens. The absence of established public data necessitates a rigorous, foundational strategy to determine the compound's behavior in a complex biological system.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish initial in vivo dosing guidelines for this compound, hereafter referred to as "NBMP." The protocols herein are designed to build upon each other, creating a self-validating system that progresses from fundamental safety assessments to the design of robust efficacy trials. The core principle is to first define the upper limits of safety before exploring therapeutic potential.[2] Adherence to all institutional and national guidelines for the ethical care and use of laboratory animals is mandatory for all described procedures.[3][4]

Foundational Work: Essential Pre-requisite Data

Before initiating any in vivo experiments, a baseline understanding of NBMP's biological activity and physicochemical properties is critical. This prerequisite data, generated from in vitro and analytical assays, forms the basis for initial dose estimations and formulation development.[5]

2.1 In Vitro Potency and Cytotoxicity The starting point for dose estimation is the compound's concentration-response relationship in relevant cell-based assays. This data provides a therapeutic window estimate.

  • IC50 / EC50: The half-maximal inhibitory or effective concentration in a relevant biological assay (e.g., enzyme inhibition, receptor binding). This helps estimate the potential therapeutic concentration range.

  • Cytotoxicity (CC50): The concentration that causes 50% cell death in a relevant cell line. This provides an initial indication of the compound's toxicity profile.

A large ratio of CC50 to EC50 is desirable, suggesting a wider therapeutic window. This data is essential for making an informed starting dose selection for the Maximum Tolerated Dose study.[5]

ParameterDescriptionHypothetical Value for NBMP
EC50 Concentration for 50% of maximal effect in a target-specific assay.0.75 µM
CC50 Concentration causing 50% cytotoxicity in a standard cell line (e.g., HepG2).60 µM
Solubility Maximum concentration dissolved in potential vehicle systems.Vehicle-dependent
Mechanism The biochemical interaction through which the compound produces its effect.Potential enzyme inhibitor or receptor binder.[1]

2.2 Formulation and Vehicle Selection The choice of vehicle is a critical determinant for the quality of in vivo results.[6] An ideal vehicle should be biologically inert, non-toxic, and capable of solubilizing or uniformly suspending NBMP.[7]

Protocol 2.2.1: Vehicle Screening

  • Assess Solubility: Test the solubility of NBMP in a panel of common, well-tolerated vehicles.

  • Prioritize Aqueous Solutions: If NBMP is water-soluble, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the preferred vehicles as they are isotonic and non-irritating.[8]

  • Consider Co-solvents and Suspensions: For poorly soluble compounds, evaluate options like PEG-400, Propylene Glycol (PG), or aqueous carboxymethylcellulose (CMC).[6][9] Note that organic solvents like DMSO can have inherent toxicity and should be used at the lowest possible concentration (typically <10%).[6][9]

  • Vehicle Toxicity Control: It is imperative to include a "vehicle-only" control group in all subsequent in vivo studies to ensure that any observed effects are due to NBMP and not the delivery system.[10]

VehicleProperties & ConsiderationsCommon Administration Routes
Saline (0.9% NaCl) Isotonic, low toxicity. Preferred for water-soluble compounds.[8]IV, IP, SC, PO
PBS Buffered to maintain physiological pH.IV, IP, SC
5-10% DMSO in Saline For lipophilic compounds. Can cause irritation or systemic toxicity at high concentrations.[8]IP, IV (use with caution)
PEG-400 Good for compounds with intermediate solubility. Can cause toxicity at high doses.[8]PO, IP
Corn Oil / Sesame Oil For highly lipophilic compounds. Not suitable for intravenous administration.[8]PO, IP, SC
0.5% Carboxymethylcellulose Aqueous suspension for insoluble compounds.[6]PO

Defining Safety: The Maximum Tolerated Dose (MTD) Study

The first and most critical in vivo experiment is the determination of the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specific period.[11] This study establishes the safe upper limit for dosing in subsequent efficacy trials.[2]

MTD_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis & Endpoint A Estimate Starting Dose (from in vitro data) B Prepare NBMP Formulations (in selected vehicle) A->B C Dose Group 1 (n=3-5) (e.g., 10 mg/kg) B->C E Observe for Toxicity (7-14 days) C->E D Dose Escalation (e.g., 2x, 5x, 10x) D->C G Endpoint Reached? (e.g., >20% weight loss, severe clinical signs) E->G F Monitor Body Weight, Clinical Signs G->D No H Determine MTD (Highest dose without unacceptable toxicity) G->H Yes

Protocol 3.1: MTD Determination in Mice (Single Dose Escalation)

  • Animal Model: Select a standard strain of mice (e.g., C57BL/6 or CD-1), typically 8-10 weeks old. Use a single sex to reduce variability, or both if sex-specific differences are expected.[12]

  • Group Allocation: Divide animals into small groups (n=3-5 per group).[5] Include a vehicle control group.

  • Dose Escalation Design:

    • Start with a low, conservative dose estimated from in vitro cytotoxicity data.

    • Administer a single dose of NBMP to the first group via the intended route of administration (e.g., intraperitoneal, oral gavage).

    • If no toxicity is observed after a set period (e.g., 24-48 hours), escalate the dose in the next group. A common escalation scheme is a modified Fibonacci sequence or a simple geometric progression (e.g., 10, 30, 100 mg/kg).

  • Observation Period: Monitor animals closely for 7-14 days.[5]

  • Toxicity Endpoints: Record the following:

    • Body Weight: Measure daily. A weight loss of 15-20% is often considered a sign of significant toxicity.[11]

    • Clinical Signs: Observe for changes in posture, activity, breathing, and general appearance (e.g., ruffled fur, hunched posture).

    • Mortality: While not the intended endpoint, any mortality must be recorded.[11]

  • MTD Definition: The MTD is the highest dose at which no mortality occurs and adverse clinical signs are transient and reversible, with body weight loss not exceeding a predefined limit (e.g., 20%).[13]

Understanding Exposure: Pharmacokinetic (PK) Profiling

Once a safe dose range is established, a pharmacokinetic (PK) study is essential to understand how NBMP is absorbed, distributed, metabolized, and excreted (ADME). This information is crucial for selecting an appropriate dosing frequency (e.g., once or twice daily) for efficacy studies.[10]

Protocol 4.1: Single-Dose PK Study in Mice

  • Animal Model: Use the same animal model as the MTD study.

  • Dosing: Administer a single, well-tolerated dose of NBMP (below the MTD) via the intended clinical route.[5]

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points. A typical schedule includes pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.[5][10]

  • Bioanalysis: Process blood to plasma. Analyze the concentration of NBMP in the plasma samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time to determine key PK parameters.

PK ParameterDescriptionImportance for Dosing
Cmax Maximum observed plasma concentration.Relates to efficacy and potential acute toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC Area Under the Curve (total drug exposure).Key measure of overall exposure.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.Crucial for determining dosing frequency.[10]

Assessing Therapeutic Potential: Dose-Response Efficacy Studies

With MTD and PK data in hand, a scientifically robust efficacy study can be designed. The goal is to evaluate the therapeutic effect of NBMP in a relevant disease model and identify the optimal dose range.

Efficacy_Workflow A Determine MTD & PK Profile B Select Relevant Animal Disease Model A->B C Design Dose-Response Study (e.g., 3-4 dose levels below MTD) B->C D Include Control Groups (Vehicle, Positive Control) C->D E Administer NBMP (Schedule based on PK data) D->E F Measure Efficacy Endpoints (e.g., tumor volume, behavior) E->F G Analyze Data & Determine Effective Dose (ED50) F->G H Establish Therapeutic Window G->H

Protocol 5.1: General Dose-Response Efficacy Study

  • Animal Model: Select an animal model that is well-established and relevant to the therapeutic indication being investigated.

  • Group Allocation: Randomize animals into multiple groups (typically 8-12 animals per group for sufficient statistical power).[10]

    • Group 1: Vehicle Control

    • Group 2: Positive Control (a known effective drug, if available)

    • Groups 3-5: NBMP at multiple dose levels (e.g., 10, 30, 100 mg/kg, selected based on MTD).

  • Dosing Regimen: Administer NBMP according to a schedule informed by the PK data (e.g., once daily oral gavage for 21 days).[10]

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points throughout the study.[5]

By following this structured, iterative process, researchers can confidently establish scientifically sound and ethically responsible in vivo dosing guidelines for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide, paving the way for a thorough evaluation of its therapeutic potential.

References

  • Southern Research. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • Taylor & Francis Online. Full article: Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Available from: [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • Charles River Laboratories. Maximum tolerable dose (MTD) studies. Available from: [Link]

  • PubMed. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies. Available from: [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • National Center for Biotechnology Information. General Principles of Preclinical Study Design. Available from: [Link]

  • Reaction Biology. Maximum Tolerable Dose Study Services. Available from: [Link]

  • Massive Bio. Maximum Tolerated Dose. Available from: [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. Available from: [Link]

  • PubChem. Bromobenzyl Cyanide | C8H6BrN | CID 22044. Available from: [Link]

  • Wiley Online Library. A good practice guide to the administration of substances and removal of blood, including routes and volumes. Available from: [Link]

  • ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

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Method

Application Notes and Protocols for Assessing the Cytotoxicity of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the in vitro cytotoxicity of the novel compound N-(4-bromobenzyl)-1-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the in vitro cytotoxicity of the novel compound N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. While specific biological activities of this compound are still under investigation, its structural analogs have shown potential as anticancer and antimicrobial agents, making cytotoxicity a crucial parameter to evaluate.[1] This guide details the principles and step-by-step protocols for three robust and widely adopted cell viability assays: the MTT, Neutral Red, and CellTiter-Glo® assays. The protocols are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure the generation of reliable and reproducible results.

Introduction to N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide and the Imperative of Cytotoxicity Profiling

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a synthetic organic compound characterized by a brominated benzyl group and a methoxy-propanamine backbone. The presence of a halogenated aromatic ring and an amine moiety suggests potential interactions with biological macromolecules.[1] The liver is a primary site for the metabolism of such xenobiotic compounds, and some can be converted into reactive metabolites that may lead to cytotoxicity.[2] Therefore, early-stage in vitro assessment of a compound's effect on cell viability is a cornerstone of drug discovery and development.

This guide provides detailed protocols for quantifying the cytotoxic effects of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide on cultured mammalian cells. The selection of multiple assays with different biological endpoints is a strategic approach to obtaining a comprehensive understanding of the compound's potential mechanisms of toxicity.

Principles of Cell Viability Assays

Cell viability assays are essential tools for evaluating the effects of chemical compounds on cell health.[3] The assays described herein are based on distinct cellular functions:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Neutral Red Uptake Assay: This assay assesses cell membrane integrity by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[7][8] The dye is then extracted and quantified, with the amount of dye retained being proportional to the number of viable cells.[7][8]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies the amount of ATP present in a cell culture, which is an indicator of metabolically active cells.[9][10] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration and, consequently, the number of viable cells.[9][10]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide involves several key stages, from initial cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A Cell Line Selection & Culture C Cell Seeding in 96-well Plates A->C B Compound Preparation (Stock Solution & Dilutions) D Compound Treatment (Incubation for 24-72h) B->D C->D Adherent or Suspension Cells E Addition of Assay Reagent (MTT, Neutral Red, or CellTiter-Glo®) D->E Specified Incubation Period F Signal Detection (Absorbance or Luminescence) E->F Assay-Specific Protocol G Data Analysis (Calculation of % Viability & IC50) F->G

Caption: General experimental workflow for cell viability assays.

Detailed Protocols

General Cell Culture and Compound Preparation

Cell Line Selection: The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used cell lines such as HeLa, A549, or HepG2 can be employed. For more specific investigations, cell lines relevant to the potential therapeutic area of interest should be used.

Compound Preparation:

  • Prepare a stock solution of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5% DMSO).

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods.[3][4][5][11]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. Include vehicle-only controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3][4][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.

  • Absorbance Measurement: Incubate the plate in the dark for at least 2 hours at room temperature, shaking gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[3][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Protocol 2: Neutral Red Uptake Assay

This protocol is based on established methodologies for assessing cytotoxicity.[7][8][12]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

  • Neutral Red solution (e.g., 50 µg/mL in sterile PBS)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[8]

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Neutral Red Incubation: After the compound incubation period, remove the treatment medium and add 100 µL of medium containing Neutral Red to each well. Incubate for 2 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Washing: Discard the Neutral Red solution, and rinse the cells with 150 µL of PBS to remove excess dye.[8]

  • Dye Extraction: Add 150 µL of destain solution to each well and shake the plate on an orbital shaker for at least 10 minutes to extract the dye from the lysosomes.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and established practices.[9][13][14][15]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well sterile microplates (white plates are recommended for luminescence assays)

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-3 of the MTT assay protocol.

  • Plate Equilibration: After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[9][13]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][13]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Data Analysis and Interpretation

Calculation of Percentage Viability: For each assay, the percentage of cell viability is calculated relative to the vehicle-treated control cells:

Percentage Viability = (Absorbance or Luminescence of Treated Cells / Absorbance or Luminescence of Vehicle Control Cells) x 100

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Data Presentation:

AssayPrincipleEndpointWavelength/Signal
MTT Mitochondrial metabolic activityColorimetric (Formazan)Absorbance at 570 nm
Neutral Red Lysosomal integrityColorimetric (Dye uptake)Absorbance at 540 nm
CellTiter-Glo® ATP quantitationLuminescenceLuminescent Signal

Troubleshooting

IssuePotential CauseSuggested Solution
High background in MTT assay Contamination with bacteria or yeast; Phenol red or serum in mediaUse sterile technique; Use a background control with media only.[16]
Low signal in all assays Insufficient cell number; Incorrect incubation timesOptimize cell seeding density; Ensure appropriate incubation times for cell growth and assay steps.[3]
High variability between replicates Uneven cell seeding; Edge effects in the plateEnsure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS.[3][13]
Incomplete formazan solubilization (MTT) Insufficient solubilization time or mixingIncrease incubation time with the solubilization solution and ensure thorough mixing on an orbital shaker.

For more in-depth troubleshooting, consulting resources on cell-based assays is recommended.[17][18][19][20][21]

Conclusion

The protocols outlined in this guide provide a robust framework for assessing the in vitro cytotoxicity of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. By employing multiple assays that probe different aspects of cell health, researchers can obtain a more comprehensive and reliable cytotoxicity profile of this novel compound, which is essential for its further development as a potential therapeutic agent.

References

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • EURL ECVAM. (n.d.). Acute Oral Toxicity: the 3T3 Neutral Red Uptake (NRU) Cytotoxicity assay. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Retrieved from [Link]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2023, October 21). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-isopropylbenzamide. Retrieved from [Link]

  • The University of Kansas. (n.d.). Chemical Mechanisms of Cytotoxicity. Retrieved from [Link]

  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of benzylamine- and thenylamine-derived drugs on cell viability.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]

  • PubMed. (2015, May 15). Cytotoxicity of Endogenous Lipids N-acyl Dopamines and their Possible Metabolic Derivatives for Human Cancer Cell Lines of Different Histological Origin. Retrieved from [Link]

  • MDPI. (2021, August 6). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]

  • MDPI. (2022, July 23). Cytotoxic and Antioxidant Activities of Imine Analogs of Trans-Resveratrol towards Murine Neuronal N2a Cells. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-bromobenzyl)-N-propylamine — Chemical Substance Information. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 4-Bromo-N-benzylaniline | Chemical Substance Information. Retrieved from [Link]

  • bioRxiv. (2023, January 19). Low level of antioxidant capacity biomarkers but not target overexpression predicts vulnerability to ROS-inducing drugs. Retrieved from [Link]

  • Loba Chemie. (2019, March 30). 1-(4-METHOXY-PHENYL)-BENZYL- PROPYLAMINE HYDROCHLORIDE MSDS CAS-No.. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) Produce Nonidentical Discriminative Stimuli in Rats. Retrieved from [Link]

Sources

Application

Application Note: Extraction Strategies for N-(4-bromobenzyl)-1-methoxy-2-propanamine from Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Bioanalytical Method Developers Matrix: Plasma, Serum, and Urine Analyte: N-(4-bromobenzyl)-1-methoxy-2-propanamine (Secondary Amine) Introduction & Physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Bioanalytical Method Developers Matrix: Plasma, Serum, and Urine Analyte: N-(4-bromobenzyl)-1-methoxy-2-propanamine (Secondary Amine)

Introduction & Physicochemical Rationale

The accurate quantification of novel therapeutics and their precursors in biological matrices requires highly selective sample preparation. N-(4-bromobenzyl)-1-methoxy-2-propanamine is a lipophilic secondary amine characterized by a bulky, halogenated benzyl group and a polar methoxy-ether moiety.

From a bioanalytical perspective, this structural profile presents specific extraction challenges and opportunities:

  • Ionization State: As a secondary amine, the molecule possesses a pKa in the range of 9.0–9.5. At physiological pH (~7.4), it exists predominantly in a protonated (cationic) state.

  • Lipophilicity: The bromobenzyl group imparts significant hydrophobicity (estimated LogP ~3.0), driving high plasma protein binding.

  • Matrix Interference: Biological matrices are rich in endogenous phospholipids and proteins, which cause severe ion suppression in LC-MS/MS analysis if not properly depleted.

To achieve a self-validating, robust extraction, the methodology must actively manipulate the analyte's ionization state. This guide details two field-proven methodologies: Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE) and Alkaline Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) .

Method A: Mixed-Mode Cation Exchange (MCX) SPE

The Causality of the Method

For secondary amines, Mixed-Mode Cation Exchange (MCX) is the gold standard 1. MCX sorbents contain both hydrophobic (polymeric backbone) and strong cation exchange (sulfonic acid) retention sites. By acidifying the sample prior to loading, we ensure the secondary amine is 100% protonated, allowing it to bind ionically to the sulfonic acid groups. This incredibly strong ionic bond permits aggressive washing with 100% organic solvents (like methanol) to strip away neutral lipids and phospholipids without risking analyte breakthrough 2.

SPE_Workflow A Biological Matrix (Plasma/Urine) B Pre-treatment Acidify to pH < pKa (2% FA) A->B C Load onto MCX Cartridge (Cation Exchange + Hydrophobic) B->C D Wash 1: 2% FA in Water (Removes polar/neutral interferences) C->D E Wash 2: 100% Methanol (Removes hydrophobic interferences) D->E F Elution: 5% NH4OH in Methanol (Deprotonates amine, breaks ionic bond) E->F G Evaporate & Reconstitute (LC-MS/MS Analysis) F->G

Fig 1. MCX Solid-Phase Extraction workflow and mechanistic rationale for secondary amines.

Step-by-Step Protocol: MCX SPE

Note: This protocol is optimized for a 30 mg / 1 mL MCX cartridge format.

  • Sample Pre-treatment (Disruption & Protonation):

    • Aliquot 100 µL of plasma into a clean microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) working solution.

    • Add 100 µL of 2% Formic Acid (aq). Vortex for 30 seconds.

    • Causality: The acid disrupts protein-analyte binding and forces the secondary amine into a fully protonated cation state.

  • Sorbent Conditioning:

    • Pass 1.0 mL of Methanol through the cartridge to solvate the polymeric bed.

    • Pass 1.0 mL of 2% Formic Acid (aq) to equilibrate the ionic exchange sites.

  • Sample Loading:

    • Apply the pre-treated sample (210 µL) to the cartridge. Allow it to pass through via gravity or low vacuum (1-2 mL/min).

  • Wash Step 1 (Aqueous):

    • Wash with 1.0 mL of 2% Formic Acid (aq).

    • Causality: Removes salts, carbohydrates, and highly polar endogenous matrix components.

  • Wash Step 2 (Organic):

    • Wash with 1.0 mL of 100% Methanol. Apply high vacuum for 1 minute to dry the sorbent bed.

    • Causality: Strips away neutral lipids and hydrophobic interferences. The analyte remains locked to the sorbent via the strong cation exchange mechanism.

  • Elution:

    • Elute with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>10) deprotonates the secondary amine, neutralizing its charge and breaking the ionic bond. The methanol simultaneously overcomes hydrophobic retention, releasing the analyte.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of initial LC mobile phase. Vortex and transfer to an autosampler vial.

Method B: Liquid-Liquid Extraction (LLE) with MTBE

The Causality of the Method

While SPE offers maximum cleanliness, LLE provides a high-throughput, cost-effective alternative. For secondary amines, Liquid-Liquid Extraction relies on pH manipulation. By adding a strong base, the amine is deprotonated into its neutral, highly lipophilic free-base form.

Methyl tert-butyl ether (MTBE) is the solvent of choice over traditional chlorinated solvents (like Dichloromethane) 3. MTBE has a lower density than water (0.74 g/mL), meaning it forms the upper organic layer during phase separation 4. This allows for rapid, automated aspiration of the analyte-rich layer without disturbing the precipitated protein pellet at the aqueous interface.

LLE_Workflow N1 Sample Prep Spike IS + Matrix N2 Alkalinization 0.1M NH4OH (pH > 10) N1->N2 Deprotonate Amine N3 Solvent Addition Add MTBE N2->N3 Lipophilic State N4 Partitioning Vortex & Centrifuge N3->N4 Mass Transfer N5 Aspiration Collect Top Organic Layer N4->N5 Phase Separation N6 Drying & Recon N2 Stream -> Mobile Phase N5->N6 Concentration

Fig 2. Liquid-Liquid Extraction (LLE) partitioning logic using MTBE at basic pH.

Step-by-Step Protocol: MTBE LLE
  • Alkalinization (Deprotonation):

    • To 100 µL of plasma, add 10 µL of IS.

    • Add 100 µL of 0.1 M Ammonium Hydroxide (NH₄OH) or 0.1 M NaOH. Vortex briefly.

    • Causality: Elevates the sample pH well above the analyte's pKa, neutralizing the secondary amine to maximize its partition coefficient into the organic phase.

  • Extraction:

    • Add 1.0 mL of MTBE to the sample.

  • Partitioning:

    • Vigorously vortex or use a multi-tube shaker for 10 minutes to ensure complete mass transfer of the neutral analyte into the MTBE layer.

    • Centrifuge at 12,000 rpm for 5 minutes at 4°C to break any emulsions and separate the phases.

  • Aspiration:

    • Carefully transfer 800 µL of the upper organic (MTBE) layer into a clean 1.5 mL collection tube.

    • Critical Step: Do not disturb the middle proteinaceous "buffy coat" layer, as this contains phospholipids that will cause ion suppression.

  • Reconstitution:

    • Evaporate the MTBE extract under a gentle stream of nitrogen.

    • Reconstitute the residue with 100 µL of Methanol/Water (7:3, v/v) or initial mobile phase. Vortex for 2 minutes and centrifuge before LC-MS/MS injection.

Quantitative Data Summary: Method Comparison

When selecting between MCX SPE and MTBE LLE for N-(4-bromobenzyl)-1-methoxy-2-propanamine, consider the following performance metrics based on standard bioanalytical validation parameters:

ParameterMixed-Mode Cation Exchange (MCX) SPEMTBE Liquid-Liquid Extraction (LLE)
Primary Mechanism Ionic Exchange + Hydrophobic InteractionpH-driven Organic Partitioning
Analyte State Required Protonated (Acidic pH during load)Deprotonated (Basic pH during extraction)
Phospholipid Removal Excellent (>95% removal via organic wash)Moderate (Requires careful aspiration)
Absolute Recovery Typically 85% – 95%Typically 70% – 85%
Solvent Consumption ~3.0 mL per sample~1.0 mL per sample
Processing Time (96-well) ~45 minutes~25 minutes
Best Used For Trace-level quantification, severe matrix effectsHigh-throughput screening, robust LC-MS systems

Conclusion & Best Practices

The successful extraction of N-(4-bromobenzyl)-1-methoxy-2-propanamine relies entirely on controlling the ionization of its secondary amine group.

For assays requiring ultimate sensitivity (LLOQ < 1 ng/mL) and minimal matrix effects, MCX SPE is the definitive choice. The ability to wash the sorbent with 100% methanol while the analyte remains ionically bound provides unparalleled extract cleanliness. Conversely, for high-throughput pharmacokinetic screening where processing speed is critical, Alkaline MTBE LLE offers a highly efficient, automatable alternative, provided the chromatographic system can handle slightly higher residual matrix lipids.

Self-Validation Check: Always monitor the phospholipid transitions (e.g., m/z 184 -> 184 for lysophosphatidylcholines) during method development to ensure your chosen extraction workflow is adequately depleting the biological matrix.

References

  • Structure–Tissue Exposure/Selectivity Relationship (STR) on Carbamates of Cannabidiol MDPI URL:[Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples MDPI URL:[Link]

  • Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry NIH / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-(4-bromobenzyl)-1-methoxy-2-propanamine Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide .

This compound presents a classic pharmaceutical formulation challenge: it combines a highly lipophilic halogenated aromatic ring with a secondary amine hydrobromide salt. The following diagnostic FAQs and validated protocols will help you achieve stable, homogenous aqueous solutions for both in vitro assays and in vivo dosing.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide precipitate in standard physiological buffers (e.g., PBS at pH 7.4) despite being a salt? A: The precipitation is driven by three interacting physicochemical factors:

  • High Lipophilicity (LogP): The 4-bromobenzyl moiety is exceptionally hydrophobic. The large atomic radius and polarizability of the bromine atom significantly increase the molecule's overall lipophilicity, driving it out of the aqueous phase.

  • The Common Ion Effect: Physiological buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of chloride ions (137 mM NaCl). When the hydrobromide salt is introduced, halide exchange and the common ion effect can suppress the dissolution of the salt, forcing it back into a crystalline state [1].

  • pH-Dependent Speciation: The secondary amine has an estimated pKa of ~9.5. While it is predominantly protonated at pH 7.4, localized pH microenvironments during dissolution can cause transient formation of the free base, which is entirely insoluble in water and will rapidly crash out as an oil or amorphous solid.

Q2: I adjusted the pH to 8.5 to match my enzyme assay, and the solution immediately turned cloudy. What happened? A: You have crossed the solubility threshold of the free base. As you approach the pKa of the amine, the equilibrium shifts from the water-soluble protonated ammonium species to the uncharged free base. Because the free base lacks the ionic charge required for dipole-ion interactions with water, the hydrophobic 4-bromobenzyl group dominates, causing immediate precipitation. To maintain solubility without excipients, the pH must be kept strictly below 6.5.

Part 2: Troubleshooting Workflows & Strategies

To bypass these intrinsic limitations, we must alter the solvent environment or mask the hydrophobic regions of the molecule.

Workflow Start Solubility Issue: Precipitation in Media Q1 What is the intended downstream application? Start->Q1 InVitro In Vitro / Biochemical Q1->InVitro InVivo In Vivo / Animal Dosing Q1->InVivo Cosolvent Cosolvent System (DMSO / PEG 400) InVitro->Cosolvent High Solvent Tolerance pH pH Optimization (Acetate Buffer pH 5.0) InVitro->pH Low Solvent Tolerance CD Inclusion Complexation (HP-β-CD) InVivo->CD Requires Biocompatibility

Caption: Decision matrix for selecting a solubility enhancement strategy based on application.

Strategy A: Cyclodextrin Inclusion Complexation (Best for In Vivo)

For animal studies where organic solvents cause toxicity, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard. HP- β -CD features a hydrophobic internal cavity that encapsulates the lipophilic 4-bromobenzyl group, while its hydrophilic exterior maintains aqueous solubility[2].

Mechanism Drug N-(4-bromobenzyl)-... (Hydrophobic Bromine) Complex Inclusion Complex (Shielded Lipophile) Drug->Complex Guest Molecule CD HP-β-CD Cavity (Hydrophobic Interior) CD->Complex Host Molecule Soluble Aqueous Solubilization (Hydrophilic Exterior) Complex->Soluble Hydration Shell

Caption: Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic moiety.

Strategy B: Cosolvent Systems (Best for In Vitro)

For cell-free assays, utilizing a water-miscible organic solvent like DMSO or PEG 400 reduces the dielectric constant of the aqueous mixture, lowering the energetic penalty of dissolving the brominated aromatic ring.

Part 3: Quantitative Data Presentation

The table below summarizes the expected outcomes of applying these strategies to secondary amine hydrobromide salts with lipophilic appendages.

Enhancement StrategyPrimary MechanismRecommended ConcentrationExpected Solubility IncreaseBest Use Case
pH Adjustment Ionization (Protonation)pH 4.5 – 5.52x – 5xAcid-tolerant in vitro assays
DMSO Cosolvent Dielectric constant reduction5% – 10% (v/v)10x – 50xCell-free biochemical assays
PEG 400 / Tween 80 Micellar solubilization10% PEG / 2% Tween20x – 100xIV formulations (if diluted)
HP- β -CD Complexation Hydrophobic encapsulation10% – 20% (w/v)50x – 500xIn vivo dosing (PO, IP, IV)

Part 4: Step-by-Step Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Visual clarity does not guarantee true dissolution (micellar scattering can deceive the eye). Always validate via filtration and UV/HPLC quantification.

Protocol 1: Preparation of a 20% HP- β -CD Inclusion Complex

This protocol utilizes the "shake-flask" phase solubility method to ensure thermodynamic equilibrium.

  • Vehicle Preparation: Dissolve 20 g of Pharmaceutical Grade HP- β -CD in 80 mL of ultra-pure water. Stir until completely clear. Adjust the final volume to 100 mL to create a 20% (w/v) solution.

  • API Addition: Weigh an excess amount of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (e.g., 50 mg) and add it to 5 mL of the 20% HP- β -CD solution in a glass vial.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker at 300 RPM at room temperature (25°C) for 24 to 48 hours. Causality note: Complexation is an equilibrium process; insufficient time leads to incomplete encapsulation.

  • Validation (Critical Step): Remove the vial. The solution will likely be a suspension due to the excess drug. Filter the mixture through a 0.22 µm PTFE syringe filter .

  • Quantification: Dilute an aliquot of the clear filtrate and analyze via HPLC or UV-Vis spectroscopy against a standard curve to determine the exact solubilized concentration.

Protocol 2: Cosolvent-Assisted Solubilization (10% DMSO / 90% Saline)

The order of addition is the most critical failure point in cosolvent preparation. Adding aqueous buffer to solid API causes immediate crystal lattice locking.

  • Primary Dissolution: Weigh the required mass of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.

  • Organic Solvation: Add the calculated volume of 100% DMSO (representing 10% of your final volume) directly to the dry powder. Vortex vigorously until a completely clear, homogenous organic solution is achieved.

  • Aqueous Titration: Place the vial on a magnetic stirrer. Dropwise , add the aqueous phase (e.g., 0.9% Saline) while maintaining continuous, rapid stirring.

  • Validation: Observe for the "louche effect" (milky cloudiness). If the solution remains optically clear after 30 minutes of stirring, pass it through a 0.22 µm filter to ensure no micro-precipitates have formed.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

Optimization

Troubleshooting degradation of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide during storage

Welcome to the technical support center for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during the storage and handling of this compound. This guide provides in-depth technical information and practical, field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Degradation of N-(4-bromobenzyl)-1-methoxy-2-propanamine Hydrobromide

This section addresses specific issues you might encounter, presented in a question-and-answer format.

Question 1: I've observed a change in the physical appearance of my stored N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (e.g., discoloration, clumping). Is this a sign of degradation?

Answer: Yes, a change in physical appearance is often the first indicator of chemical degradation.

  • Causality: N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a salt and should be a stable, crystalline solid. Discoloration (e.g., yellowing or browning) can be indicative of oxidation. Clumping or the material becoming sticky suggests moisture absorption (hygroscopicity), which can lead to hydrolysis of the hydrobromide salt.

  • Recommended Actions:

    • Do not use the material for your experiment. The presence of impurities could lead to erroneous and unrepeatable results.

    • Segregate the suspect vial. This prevents accidental use.

    • Perform a purity analysis. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended to confirm the presence of degradation products.

Question 2: My recent experimental results using N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide are inconsistent with previous batches. Could this be due to degradation?

Answer: It is highly probable. Inconsistent results are a common consequence of using a degraded starting material.

  • Causality: The formation of degradation products introduces impurities into your reaction. These impurities can interfere with the intended reaction pathway, act as inhibitors, or produce unwanted side products, leading to lower yields, unexpected byproducts, and variability in biological assays.

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results B Quarantine the lot of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide A->B C Review Storage Conditions: - Temperature - Humidity - Light Exposure - Inert Atmosphere B->C D Perform Purity Analysis (e.g., HPLC-UV) B->D E Compare chromatogram to a reference standard or a new, unopened lot D->E F Presence of new peaks or a decrease in the main peak area? E->F G Degradation Confirmed F->G Yes J No significant new peaks observed F->J No H Discard the degraded lot G->H I Review and optimize storage and handling procedures H->I K Investigate other experimental parameters: - Reagents - Solvents - Instrumentation J->K

    Caption: Troubleshooting workflow for inconsistent experimental results.

Question 3: I suspect my N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide has degraded. What are the likely degradation products I should be looking for?

Answer: Based on the structure of the molecule, the primary degradation pathways are oxidation and hydrolysis.

  • Oxidative Degradation: The benzylic position is susceptible to oxidation. This can lead to the formation of an imine intermediate, which can then hydrolyze to form 4-bromobenzaldehyde and 1-methoxy-2-propanamine . Further oxidation of the benzaldehyde could potentially yield 4-bromobenzoic acid .[1]

  • Hydrolytic Degradation: As a hydrobromide salt, the compound is hygroscopic. The presence of water can facilitate the hydrolysis of the salt back to the free base, N-(4-bromobenzyl)-1-methoxy-2-propanamine, and hydrobromic acid. Under more forced conditions (e.g., acidic or basic), cleavage of the ether linkage could occur, though this is generally less favorable.

    G cluster_0 Primary Degradation Pathways A N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide B Oxidation A->B C Hydrolysis A->C D Imine Intermediate B->D G N-(4-bromobenzyl)-1-methoxy-2-propanamine (free base) C->G H Hydrobromic Acid C->H E 4-bromobenzaldehyde D->E F 1-methoxy-2-propanamine D->F

    Caption: Potential degradation pathways.

FAQs: Storage and Handling

Q1: What are the ideal storage conditions for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide?

A1: To minimize degradation, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is recommended.Reduces the rate of potential oxidative and hydrolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen, thereby reducing the risk of oxidation.
Moisture Store in a tightly sealed container in a desiccator.Prevents absorption of moisture, which can lead to hydrolysis.
Light Protect from light by using an amber vial or by storing in the dark.Minimizes the risk of photolytic degradation.

Q2: How can I assess the purity of my N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide?

A2: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique.

  • Experimental Protocol: Proposed Stability-Indicating HPLC Method

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the course of the run to elute potential degradation products with different polarities. A suggested starting gradient could be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

Q3: How can I perform a forced degradation study to proactively identify potential degradation products?

A3: A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation. This helps in identifying potential degradation products and validating the specificity of your analytical method.[2]

  • Experimental Protocol: Forced Degradation Study

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound and the solid material to UV light (e.g., 254 nm) and visible light for an extended period.

    After exposure, analyze the samples by the proposed HPLC method and compare the chromatograms to that of an unstressed sample.

References

  • Mullani, A. K., & Nargatti, S. (2021). Forced Degradation Studies for Drug Substance and Drug Product’s. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]

  • Patel, K., & Patel, M. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. [Link]

  • Kim, S. S., Thakur, S. S., Song, J. Y., & Lee, K. H. (2005). Oxidative coupling of benzylamines into N-benzylbenzaldimines with Mn(II)/tert-BuOOH. Bulletin of the Korean Chemical Society, 26(3), 499-501. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Audience: Researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in optimizing High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. As Senior Application Scientists, we've designed this resource to be a practical, field-proven tool based on established chromatographic principles.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide, providing systematic approaches to identify and resolve them.

Question 1: My peak for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is tailing significantly. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a prevalent issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase.[1] For a basic compound like N-(4-bromobenzyl)-1-methoxy-2-propanamine, this is frequently due to interactions with acidic silanol groups on the silica-based stationary phase.[1][2]

Underlying Causes & Solutions:

  • Silanol Interactions: The primary amine in your compound can interact with residual, acidic silanol groups on the C18 column packing material. This secondary interaction is a common cause of peak tailing for basic compounds.[1][3]

    • Solution 1: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to block most of the residual silanol groups.[2] Look for columns labeled as "base-deactivated" or with "B" or "LS" suffixes.

    • Solution 2: Adjust Mobile Phase pH: By adjusting the mobile phase pH to be at least 2 pH units below the pKa of the analyte, you can ensure the primary amine is fully protonated. This minimizes its interaction with the silanol groups.[1][3] A buffer such as phosphate or citrate is recommended to maintain a stable pH.[4]

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[5] TEA will preferentially interact with the active silanol sites, reducing the interaction with your analyte and improving peak shape.[1][5]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study by injecting a series of decreasing concentrations to see if peak shape improves.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.[6]

    • Solution: Replace the column with a new one of the same type. To prolong column lifetime, always use a guard column and ensure your mobile phase is properly filtered and degassed.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration/injection volume check_overload->reduce_load Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No end Peak Shape Improved reduce_load->end adjust_ph Adjust pH (2 units below pKa) check_ph->adjust_ph No check_column Is the column old or degraded? check_ph->check_column Yes adjust_ph->end replace_column Replace column check_column->replace_column Yes use_competing_base Add a competing base (e.g., TEA) check_column->use_competing_base No replace_column->end use_competing_base->end

Caption: A flowchart for troubleshooting peak tailing.

Question 2: The retention time for my analyte is drifting between injections. What could be causing this instability?

Answer:

Retention time variability is a critical issue that affects the reliability and precision of your analytical method. The root cause is often related to the stability of the HPLC system or the mobile phase.[6][7]

Underlying Causes & Solutions:

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of each run, you will see retention time drift, especially during the first few injections of a sequence.[8]

    • Solution: Ensure the column is equilibrated for a sufficient time before starting the sequence. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase. Monitor the baseline until it is stable.[9]

  • Mobile Phase Instability:

    • Composition Change: If your mobile phase is a mixture of solvents, volatile components (like acetonitrile) can evaporate over time, changing the composition and affecting retention.[8][10]

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[8]

    • pH Drift: If you are using a buffer, its pH can change over time, especially if it is not prepared correctly or is susceptible to CO2 absorption from the air.[8]

      • Solution: Prepare buffers fresh and check the pH before use. Use a buffer concentration that is sufficient to resist pH changes (typically 10-25 mM).[4]

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Fluctuations in ambient temperature can cause retention times to shift.[7]

    • Solution: Use a column oven to maintain a constant and controlled temperature for the column. This is one of the most effective ways to ensure reproducible retention times.[7]

  • Pump Performance Issues: Inconsistent flow rates from the HPLC pump will directly impact retention times.[7]

    • Solution: Regularly perform pump maintenance, including checking for leaks, purging the system to remove air bubbles, and replacing worn seals.[7]

Systematic Check for Retention Time Drift:

Potential Cause Diagnostic Check Solution
Column Equilibration Are the first few injections drifting, then stabilizing?Increase equilibration time before the first injection.[8]
Mobile Phase Evaporation Is the drift occurring over a long sequence?Prepare fresh mobile phase; keep solvent bottles capped.[8][10]
Temperature Changes Is the ambient lab temperature fluctuating?Use a column oven set to a constant temperature (e.g., 30 °C).[7]
Pump Malfunction Is the system pressure fluctuating erratically?Purge the pump; check for leaks; perform pump maintenance.[7]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.

Question 3: What is a good starting point for developing an HPLC method for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide?

Answer:

A systematic approach to method development will save time and lead to a more robust method.[11][12] Here is a recommended starting point based on the properties of your compound:

Initial Method Parameters:

Parameter Recommended Starting Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column is a good starting point for moderately polar compounds.[13][14]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and helps to improve peak shape for basic compounds.[15]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[4]
Gradient 10-90% B over 15 minutesA broad gradient will help to determine the approximate elution conditions.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[17]
Column Temperature 30 °CUsing a column oven improves reproducibility.[7]
Detection (UV) 220 nm and 254 nmMonitor at multiple wavelengths to ensure optimal detection.[18]
Injection Volume 10 µLA typical injection volume.[18]

Step-by-Step Method Development Protocol:

  • Initial Scouting Gradient: Run the initial gradient described above to determine the approximate retention time of your analyte.

  • Optimize the Gradient: Based on the scouting run, you can adjust the gradient to improve resolution and reduce run time.

    • If the peak elutes very early, start with a lower initial percentage of organic solvent.

    • If the peak elutes very late, you can increase the initial percentage of organic solvent or make the gradient steeper.

  • Fine-Tune Mobile Phase: If peak shape is still an issue, you can explore other mobile phase additives. For example, formic acid (0.1%) is a good alternative to TFA and is more MS-friendly.[11] Phosphate buffers can be used to control pH more precisely.[19]

  • Method Validation: Once you have an optimized method, perform system suitability tests to ensure it is robust and reproducible.[20] This should include multiple injections to check for precision in retention time, peak area, and tailing factor.[20][21]

Question 4: How do I prepare my sample of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide for HPLC analysis?

Answer:

Proper sample preparation is crucial for obtaining accurate and reproducible results and for prolonging the life of your HPLC column.[12]

Sample Preparation Protocol:

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase composition (e.g., 10% acetonitrile in water). This will help to prevent peak distortion.[12][22]

  • Stock Solution Preparation: Accurately weigh a known amount of your compound and dissolve it in a known volume of the selected solvent to create a stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to the desired concentration for analysis. This concentration should be within the linear range of your detector.

  • Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter before injection. This will remove any particulate matter that could clog the column or the HPLC system.[18]

Logical Flow for Sample Preparation:

G start Weigh Compound dissolve Dissolve in appropriate solvent to create stock solution start->dissolve dilute Dilute stock solution to working concentration dissolve->dilute filter Filter through 0.45 µm syringe filter dilute->filter inject Inject into HPLC filter->inject

Caption: A workflow for preparing samples for HPLC analysis.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SciSpace. (n.d.). Effective HPLC method development.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6).
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • LCGC International. (2023, November 1).
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Lab Manager. (2026, January 20). System Suitability Testing: Ensuring Reliable Results.
  • Hanbon. (n.d.).
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1)
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Sigma-Aldrich. (n.d.). N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide.
  • ACS Publications. (1999).
  • Phenomenex. (2025, June 6).
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • US Pharmacopeia (USP). (n.d.).
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Benchchem. (n.d.). N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.
  • Sigma-Aldrich. (n.d.). N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide.
  • ECA Academy. (2025, December 18). Questions and Answers on System Suitability Tests (SST) - Part 1.
  • ChemicalBook. (n.d.). 4-Methoxybenzyl bromide CAS#: 2746-25-0.
  • Benchchem. (n.d.). Purity Validation of N-(4-Bromobenzyl)
  • NextSDS. (n.d.). N-(4-bromobenzyl)
  • Supporting Information N-(propargyl)-bromacetamide (4) Propargylamine (0.1 ml, 1.45 mmol)
  • 14 【TR#B36】 . (n.d.).

  • Sigma-Aldrich. (n.d.). N-(4-bromobenzyl)-2-methoxyethanamine hydrochloride.
  • PubMed. (2001, September 15).

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-Bromobenzyl)-1-Methoxy-2-Propanamine Hydrobromide Synthesis

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals experiencing low yields during the synthesis of N-(4-bromobenzyl)-1-methoxy-2-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals experiencing low yields during the synthesis of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.

The synthesis of this specific secondary amine relies on the reductive amination of 4-bromobenzaldehyde with 1-methoxy-2-propanamine, followed by precipitation as a hydrobromide salt[1],[2]. While reductive amination is a fundamental organic transformation, the specific steric profile of the alpha-methyl group on 1-methoxy-2-propanamine and the electronic properties of the aldehyde often lead to incomplete conversions, over-alkylation, or premature reduction[3].

Below, we break down the mechanistic workflow, diagnose common failure points, and provide a self-validating, optimized protocol to maximize your yield.

Mechanistic Pathway & Workflow

SynthesisPathway A 4-Bromobenzaldehyde + 1-Methoxy-2-propanamine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (pH 4-6) B->C -H2O (AcOH cat.) D Secondary Amine (Free Base) C->D NaBH(OAc)3 Reduction E Hydrobromide Salt (Target Product) D->E Anhydrous HBr in Ether

Mechanistic pathway for reductive amination and target secondary amine salt formation.

Diagnostic FAQs: Overcoming Low Yields

Q1: My overall yield is under 30%, and LC-MS shows a massive peak for 4-bromobenzyl alcohol. What went wrong? A1: You are experiencing premature reduction of the starting aldehyde. This occurs when the reducing agent is too strong or added before the iminium ion has fully formed. Sodium borohydride (NaBH₄) is notorious for this because it readily reduces aldehydes directly[3]. Solution: Switch to a milder, chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively target the iminium ion over the carbonyl[3].

Q2: The imine formation seems sluggish, and unreacted starting materials remain even after 24 hours. How can I drive this to completion? A2: The aliphatic amine 1-methoxy-2-propanamine possesses an alpha-methyl group, which introduces steric hindrance that slows down nucleophilic attack[2]. Furthermore, iminium ion formation is highly pH-dependent. If the pH is too high, the carbonyl isn't activated; if it's too low, the amine is completely protonated and rendered non-nucleophilic[3]. Solution: Maintain a strictly controlled mildly acidic environment (pH 4-6) by adding 1.0 equivalent of glacial acetic acid[3]. Additionally, use a slight excess of the amine (1.2 eq) to drive the equilibrium forward.

Q3: LC-MS confirms high yield of the free base secondary amine, but I lose most of my product during the hydrobromide salt precipitation. Why? A3: Secondary amine hydrobromide salts can be highly hygroscopic or highly soluble in polar and aqueous media. If you are using aqueous hydrobromic acid (e.g., 48% HBr in water) to form the salt, the introduced water is likely solubilizing your product. Furthermore, attempting reductive amination directly on pre-formed amine salts often fails and reduces yields by up to 15%[4]. Solution: Always perform the amination on the free base[4]. For salt formation, strictly use anhydrous conditions. Dissolve the free base in an ethereal solvent (like MTBE or diethyl ether) and use anhydrous HBr gas or a standardized solution of HBr in acetic acid.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the N-(4-bromobenzyl)-1-methoxy-2-propanamine free base prior to salt formation.

Reducing AgentSolventAmine:Aldehyde RatioAdditive (pH Control)Yield (%)Primary Observation
NaBH₄MeOH1.0 : 1.0None28%Major byproduct: 4-bromobenzyl alcohol.
NaBH₃CNMeOH1.2 : 1.0AcOH (pH ~5)68%Moderate yield; requires basic workup to destroy cyanide byproducts.
NaBH(OAc)₃DCE1.0 : 1.0None52%Incomplete imine formation due to sterics.
NaBH(OAc)₃ DCE 1.2 : 1.0 AcOH (1.0 eq) 91% Clean conversion; minimal over-alkylation.
Self-Validating Experimental Protocol

This step-by-step methodology is engineered to ensure high yield through built-in validation checkpoints.

Step 1: Iminium Ion Formation

  • In an oven-dried, round-bottom flask under nitrogen, dissolve 4-bromobenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Add 1-methoxy-2-propanamine (1.2 eq, 12 mmol) via syringe.

  • Add glacial acetic acid (1.0 eq, 10 mmol) to adjust the solution to approximately pH 5.

  • Validation Checkpoint: Stir at room temperature for 60 minutes. Spot the mixture on a TLC plate (Hexanes:EtOAc 4:1). The UV-active aldehyde spot (Rf ~0.7) must be completely consumed and replaced by a lower Rf spot before proceeding.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) over 15 minutes to control the exothermic release of hydrogen gas.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Analyze via LC-MS. You should observe the mass of the desired secondary amine (m/z [M+H]⁺ ~258/260) with no residual aldehyde mass[5].

Step 3: Workup and Extraction

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases[3].

  • Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Step 4: Anhydrous Hydrobromide Salt Precipitation

  • Dissolve the crude free base in anhydrous methyl tert-butyl ether (MTBE) (10 mL/g of crude).

  • Cool the solution to 0 °C.

  • Dropwise, add a stoichiometric amount of 2M HBr in acetic acid (1.05 eq).

  • Validation Checkpoint: An immediate precipitation of a white crystalline solid should occur. If the solution remains clear, scratch the inside of the flask with a glass rod to induce crystallization.

  • Filter the precipitate over a Büchner funnel, wash with cold anhydrous diethyl ether, and dry under high vacuum to afford the pure N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.

References
  • Title : Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst Source : ACS Publications URL : [Link]

Sources

Troubleshooting

Technical Support Center: Resolving GC-MS Co-Elution for N-(4-bromobenzyl)-1-methoxy-2-propanamine

Welcome to the advanced troubleshooting portal for chromatographic resolution. N-(4-bromobenzyl)-1-methoxy-2-propanamine is a complex secondary amine structurally related to designer amphetamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting portal for chromatographic resolution. N-(4-bromobenzyl)-1-methoxy-2-propanamine is a complex secondary amine structurally related to designer amphetamines. Due to its polar functional groups (a secondary amine and a methoxy ether) and its high molecular weight, it is highly susceptible to stationary phase interactions and co-elution with structural isomers or biological matrix components.

This guide provides a causality-driven, self-validating approach to diagnosing and resolving these co-elution events.

Part 1: Diagnostic Triage & Chromatographic Tuning

Q: My chromatogram shows a single, broad peak, but I suspect N-(4-bromobenzyl)-1-methoxy-2-propanamine is co-eluting with an impurity. How can I definitively confirm this?

A: Perfect co-elution rarely occurs without subtle chromatographic or spectral distortions. You must rely on visual peak shape analysis and mass spectral variance to confirm the presence of multiple compounds[1].

  • Visual Asymmetry: Inspect the peak for sudden discontinuities. While a gradual exponential decline indicates standard column tailing, a distinct "shoulder" on the leading or trailing edge strongly suggests a co-eluting isomer[2].

  • Spectral Skewing: In full scan mode, extract mass spectra at the peak's leading edge, apex, and tail. If the relative abundance of fragment ions changes across the peak profile, multiple compounds are present[1].

  • Extracted Ion Chromatograms (EICs): Plot EICs for unique fragment ions. Isomers often have similar total ion chromatograms (TICs), but plotting specific m/z values can reveal slightly offset peaks hiding under the main envelope[1].

Q: Once co-elution is confirmed, what primary chromatographic parameters should I adjust before altering my sample preparation?

A: Resolution is governed by efficiency ( N ), selectivity ( α ), and the capacity factor ( k′ ). For basic amines, co-elution is often exacerbated by poor retention or overly aggressive temperature ramps[2].

  • Modify the Capacity Factor ( k′ ): If your peak elutes too early (e.g., k′<1 ), it is flying through the column with the void volume. Lower the initial oven temperature to focus the analyte band at the column head[1].

  • Shallow Temperature Ramping: Implement a multi-ramp temperature program. Use a rapid ramp to clear the solvent, followed by a very shallow ramp (2–5°C/min) specifically through the elution window of the brominated amine. This increases the time the analytes spend partitioning into the stationary phase, maximizing selectivity[1].

Optimized Temperature Scouting Parameters
StageParameterRationale
Initial 40–50°C (Hold 2 min)Focuses the analyte band and delays early elution[1].
Ramp 1 15°C/min to 150°CRapidly elutes highly volatile solvent and light matrix components.
Ramp 2 3°C/min to 240°CShallow ramp through the target elution zone to maximize isomer separation.
Final 280°C (Hold 10 min)Bakes out heavy matrix contaminants to prevent ghost peaks in subsequent runs[1].

Part 2: The Chemical Fix – Derivatization

Q: Chromatographic tuning improved the peak shape, but co-elution persists. Why is chemical derivatization mandatory for this specific compound?

A: N-(4-bromobenzyl)-1-methoxy-2-propanamine contains a secondary amine with an active N-H bond. In gas chromatography, this active hydrogen acts as a strong hydrogen-bond donor, interacting reversibly with residual silanol groups on the silica column[3]. This interaction causes severe peak tailing. Tailing broadens the peak base, effectively "swallowing" adjacent peaks and causing co-elution.

By reacting the sample with an acylation reagent like Trifluoroacetic Anhydride (TFAA), you replace the active hydrogen with a fluoroacyl group. This eliminates silanol interactions, dramatically increases volatility, and sharpens the peak, which physically separates it from co-eluting matrix interferences[3][4].

Derivatization Amine N-(4-bromobenzyl)- 1-methoxy-2-propanamine (Active N-H Bond) Reaction Nucleophilic Substitution (70°C, 30 min) Amine->Reaction Reagent TFAA Reagent (Trifluoroacetic Anhydride) Reagent->Reaction Product TFA-Derivative (Inert Amide Bond) Reaction->Product Result Eliminates Tailing & Improves Resolution Product->Result

Chemical derivatization mechanism to eliminate silanol-induced peak tailing.

Quantitative Comparison of Derivatization Reagents
ReagentDerivative FormedVolatility ShiftMS Fragmentation Benefit
TFAA TrifluoroacetamideHighModerate mass shift; excellent for general GC-MS[5].
HFAA HeptafluorobutyramideVery HighProduces high-mass diagnostic ions; ideal for trace analysis[4].
MTBSTFA tert-ButyldimethylsilylModerateYields highly stable [M-57]+ ions, perfect for SIM quantitation[6].
Self-Validating Protocol: TFAA Derivatization

To ensure the derivatization process does not introduce artifacts that mimic co-elution, follow this self-validating methodology[5]:

  • Preparation: Aliquot 100 µL of the extracted sample into a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen.

  • Reaction: Add 200 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous ethyl acetate. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Place in a heating block at 70°C for exactly 30 minutes[5].

  • Reagent Removal (Critical): Remove the vial, cool to room temperature, and evaporate to dryness under nitrogen. Causality note: Unreacted TFAA is highly acidic and will rapidly degrade the GC column's stationary phase, leading to increased bleed and future co-elution issues[4].

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate and transfer to an autosampler vial.

  • Validation Check: Before injecting your sample, inject a Reagent Blank (Steps 2-5 performed with no sample). A clean chromatogram in the target retention window validates that no reagent-derived impurities are causing artificial co-elution[7].

Part 3: The Digital Fix – Mass Spectral Deconvolution

Q: I have derivatized the sample and optimized the chromatography, but a matrix component still perfectly co-elutes with my target peak. How do I resolve this?

A: When physical separation fails, you must rely on mass spectral resolution. N-(4-bromobenzyl)-1-methoxy-2-propanamine contains a bromine atom, which is a massive analytical advantage. Bromine exists in nature as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio (~50.5% to 49.5%).

This means any intact molecular ion or heavy fragment containing the bromobenzyl group will present as a distinct "doublet" separated by exactly 2 m/z units with equal intensity.

  • Actionable Step: Switch your MS from Full Scan to Selected Ion Monitoring (SIM) or use MS/MS (MRM)[6].

  • Deconvolution: Instead of quantifying based on the Total Ion Chromatogram (TIC), quantitate using the Extracted Ion Response of the specific brominated doublet[8]. Because it is highly improbable that a co-eluting hydrocarbon matrix interference will share this exact isotopic signature, the deconvolution software can mathematically subtract the background, yielding a pure, digitally resolved peak for your analyte[1].

Workflow A 1. Visual Inspection (Peak Asymmetry / Shoulders) B 2. Spectral Confirmation (EIC & Apex/Tail Scans) A->B Suspect Co-elution C 3. Chromatographic Tuning (Temp Ramp & Flow) B->C Confirmed D 4. Chemical Derivatization (Acylation of Secondary Amine) C->D Unresolved F Baseline Resolution C->F Resolved E 5. Digital Deconvolution (Isotopic SIM / MRM) D->E Matrix Interference D->F Resolved E->F Data Extracted

Systematic GC-MS troubleshooting workflow for resolving co-eluting peaks.

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in the Quantification of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored to the challenges of quantifying N-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored to the challenges of quantifying N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide in biological matrices. As a secondary amine, this compound is susceptible to specific interactions that can lead to significant matrix effects, compromising data accuracy and reproducibility. This document is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and control these effects effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects in the context of your analyte.

Q1: What is a matrix effect and why is it a critical concern for my N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide assay?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which directly impact the accuracy, precision, and sensitivity of your quantitative results.[3][4]

For N-(4-bromobenzyl)-1-methoxy-2-propanamine, a basic compound, the primary concern during positive mode electrospray ionization (ESI) is competition for protonation and access to the droplet surface in the mass spectrometer's ion source.[1][5] Endogenous matrix components, particularly phospholipids and salts, are notorious for causing ion suppression.[6][7] Failure to control these effects can lead to under- or overestimation of the true analyte concentration, potentially resulting in erroneous pharmacokinetic and toxicokinetic data.[8]

Q2: How do I know if my assay is suffering from a significant matrix effect?

The most direct way to assess matrix effects is through a post-extraction addition experiment, as recommended by regulatory bodies like the FDA and EMA.[9][10] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent solution.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

According to guidelines, the coefficient of variation (%CV) of the internal standard (IS)-normalized matrix factor calculated from at least six different lots of biological matrix should not be greater than 15%.[11]

Q3: What are the primary sources of matrix effects in plasma or serum samples?

The most common sources of matrix effects in plasma are endogenous phospholipids from cell membranes, salts, and proteins.[6][12] Phospholipids are particularly problematic as they are often co-extracted with analytes during sample preparation and can co-elute during reversed-phase chromatography, causing significant ion suppression.[13][14] Other sources can include metabolites, concomitant medications, and even exogenous contaminants like plasticizers from collection tubes.[1][7]

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?

While a SIL-IS is the gold standard and can compensate for matrix effects to a large degree, it is not a panacea.[12] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, which helps to normalize the signal. However, severe ion suppression can reduce the signal of both the analyte and the SIL-IS to a point where sensitivity and reproducibility are compromised.[5][12] Therefore, the primary goal should always be to minimize the matrix effect first through optimized sample preparation and chromatography, and then use a SIL-IS to compensate for any residual, unavoidable effects.[7][15]

Part 2: Troubleshooting Guides & Protocols

This section provides actionable workflows and step-by-step protocols to systematically address matrix effects.

Guide 1: Workflow for Diagnosing and Mitigating Matrix Effects

This workflow provides a logical decision-making process for tackling matrix effects.

MatrixEffectWorkflow start Start: Develop Initial LC-MS/MS Method assess_me Assess Matrix Effect (Post-Extraction Addition Assay) start->assess_me check_cv Is IS-Normalized Matrix Factor CV > 15%? assess_me->check_cv check_suppression Is Absolute Matrix Effect (Suppression/Enhancement) Compromising Sensitivity? check_cv->check_suppression No optimize_sp Optimize Sample Preparation (PPT, LLE, or SPE) check_cv->optimize_sp Yes check_suppression->optimize_sp Yes pass Method is Acceptable Proceed to Full Validation check_suppression->pass No optimize_lc Optimize Chromatography (Gradient, Column, Flow Rate) optimize_sp->optimize_lc reassess_me Re-assess Matrix Effect optimize_lc->reassess_me reassess_me->check_cv fail Consult Advanced Strategies

Caption: Decision workflow for troubleshooting matrix effects.

Guide 2: Protocol for Quantifying Matrix Effect

This protocol details the post-extraction addition experiment.

Objective: To quantitatively determine the degree of ion suppression or enhancement.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least 6 unique sources.

  • Analyte (N-(4-bromobenzyl)-1-methoxy-2-propanamine HBr) stock solution.

  • Internal Standard (ideally a SIL-IS) stock solution.

  • Mobile phase and reconstitution solvent.

Procedure:

  • Prepare Set 1 (Analyte in Neat Solution):

    • In a clean tube, add an appropriate amount of analyte and IS stock solution to reconstitution solvent. This represents 100% response (no matrix effect).

  • Prepare Set 2 (Analyte in Extracted Matrix):

    • Process blank matrix samples (from 6 different sources) using your chosen sample preparation method (e.g., Protein Precipitation).

    • Evaporate the supernatant to dryness.

    • Reconstitute the dried extract with the solution from Set 1 .

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Record the peak areas for the analyte and the IS.

Calculations:

  • Matrix Factor (MF): MF = (Analyte Peak Area from Set 2) / (Analyte Peak Area from Set 1)

  • IS-Normalized MF: IS-Normalized MF = (Analyte Area in Set 2 / IS Area in Set 2) / (Analyte Area in Set 1 / IS Area in Set 1)

  • Calculate the %CV of the IS-Normalized MF across the 6 matrix lots.

Guide 3: Optimizing Sample Preparation

Improving sample cleanup is the most effective way to combat matrix effects.[12] The choice of technique depends on the required level of cleanliness versus throughput.

Analyte Properties: N-(4-bromobenzyl)-1-methoxy-2-propanamine is a basic compound (due to the secondary amine) and is moderately hydrophobic. This makes it a good candidate for several extraction techniques.

Technique Mechanism Pros Cons Best For...
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., Acetonitrile), leaving the analyte in the supernatant.Fast, simple, inexpensive, high recovery.Low selectivity; significant matrix effects from phospholipids and other endogenous components remain. [14]High-throughput screening where speed is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility and pH. For a basic drug, use an alkaline aqueous phase and a water-immiscible organic solvent (e.g., MTBE, Ethyl Acetate).Good selectivity, cleaner extracts than PPT.More labor-intensive, requires solvent optimization, can have lower recovery for polar analytes.[16][17]Removing highly water-soluble interferences like salts. Good balance of cleanliness and cost.
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.[18][19] For this basic analyte, a mixed-mode cation exchange (MCX) sorbent is ideal.Excellent selectivity, provides the cleanest extracts, significantly reduces matrix effects. [12][20]Most expensive, requires method development.Assays requiring the highest sensitivity and accuracy, and for removing problematic interferences like phospholipids.

This protocol leverages both reversed-phase and ion-exchange mechanisms for superior cleanup.

  • Condition: Wash the SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water). This ensures the secondary amine on your analyte is protonated (positively charged).

  • Load: Load the pre-treated plasma sample (diluted with the acidic buffer). The analyte will retain via both hydrophobic and cation exchange interactions.

  • Wash 1 (Polar Wash): Wash with 1 mL of the acidic buffer to remove polar interferences.

  • Wash 2 (Organic Wash): Wash with 1 mL Methanol to remove hydrophobically-bound interferences like phospholipids. Your analyte will remain bound by the strong cation-exchange mechanism.

  • Elute: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte's charge, disrupting the ion-exchange retention and allowing it to be eluted.

  • Evaporate and Reconstitute: Dry the eluate and reconstitute in mobile phase.

Guide 4: Chromatographic Solutions

If sample preparation optimization is insufficient, chromatographic adjustments can help separate your analyte from co-eluting interferences.

  • Increase Chromatographic Resolution: Use a UPLC/UHPLC system with a sub-2 µm particle column to achieve sharper peaks and better separation from matrix components.

  • Modify Gradient Elution: Adjust the gradient slope. A shallower gradient can improve the separation between your analyte and closely eluting interferences.[13]

  • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting components (like salts) and the highly non-polar, late-eluting components (like phospholipids) to waste instead of the mass spectrometer source.[15] This significantly reduces source contamination.

Guide 5: Understanding the Mechanism of Ion Suppression

This diagram illustrates how matrix components interfere with analyte ionization in the ESI source.

IonSuppression Mechanism of ESI Ion Suppression cluster_source ESI Droplet Surface A Analyte Ion (Target) A->invis1 M1 Matrix Ion (Phospholipid) M1->invis1 M2 Matrix Ion M2->invis1 M3 Matrix Ion M3->invis1 Detector MS Detector (Reduced Signal) invis1->Detector Gas Phase Ions label_node Matrix components compete with the analyte for charge and access to the droplet surface, reducing the number of analyte ions that reach the gas phase and the detector.

Caption: Competition at the droplet surface leads to ion suppression.

By systematically applying these diagnostic and troubleshooting steps, you can effectively minimize matrix effects, ensuring the development of a robust, accurate, and reliable bioanalytical method for the quantification of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).

  • Ion suppression (mass spectrometry). Wikipedia.

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.

  • An, J., & Toyo'oka, T. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1259–1260.

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA).

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.

  • Li, W., et al. (2011). Minimizing Matrix Effects While Preserving Throughput in LC–MS/MS Bioanalysis. Bioanalysis, 3(14), 1607-1618.

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.

  • Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. PubMed.

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.

  • Bioanalytical Method Validation - Guidance for Industry. FDA.

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass.

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis Online.

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.

  • Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. PubMed.

  • Ion suppression: a major concern in mass spectrometry. NRC Publications Archive.

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex.

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. HDB.

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent.

  • The Impact of Matrix Effects on Mass Spectrometry Results. Resolve Mass.

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation.

  • Solid-phase extraction. Wikipedia.

  • Solid Phase Extraction (SPE). Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

Pharmacological Profiling of N-(4-bromobenzyl)-1-methoxy-2-propanamine: A Comparative Guide

Executive Summary & Structural Causality In the landscape of CNS drug discovery, substituted benzylamines and amphetamine derivatives are frequently utilized to probe monoamine transporters, trace amine-associated recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of CNS drug discovery, substituted benzylamines and amphetamine derivatives are frequently utilized to probe monoamine transporters, trace amine-associated receptors (TAARs), and monoamine oxidase (MAO) enzymes[1]. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide (4-Br-BOMPA) represents a highly specialized hit-to-lead chimera. It merges the N-benzyl motif—often associated with potent 5-HT2A agonists like the NBOMe series—with a 1-methoxy-2-propanamine aliphatic chain.

As a Senior Application Scientist, evaluating this scaffold requires looking beyond superficial structural similarities. The causality of its pharmacological shift lies in two distinct modifications:

  • The 1-Methoxy Substitution: By moving the methoxy group from the aromatic ring (as seen in classic psychedelics) to the aliphatic chain, the molecule introduces steric bulk and alters the pKa of the secondary amine. This specifically disrupts the critical salt-bridge formation required for Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) binding, effectively stripping away the psychostimulant properties typical of unsubstituted amphetamines.

  • The 4-Bromobenzyl Group: The addition of a lipophilic halogen at the para-position of the N-benzyl ring perfectly complements the hydrophobic, bipartite substrate cavity of the MAO-B enzyme. Halogen bonding in this pocket significantly enhances MAO-B inhibitory potency compared to unhalogenated N-benzylamphetamines[2].

Quantitative Performance Comparison

To objectively evaluate 4-Br-BOMPA, we benchmark its performance against structurally related alternatives: N-Benzylamphetamine (a known MAO inhibitor and weak releaser), 25B-NBOMe (a potent 5-HT2A agonist), and Selegiline (a clinical MAO-B inhibitor).

Table 1: Physicochemical & Target Profile Comparison
CompoundCore ScaffoldN-SubstitutionPrimary Target ProfileSecondary Liability
4-Br-BOMPA 1-methoxy-2-propanamine4-bromobenzylMAO-B InhibitorLow
N-Benzylamphetamine AmphetamineBenzylMAO-B / Monoamine ReleaserDAT/NET Efflux
25B-NBOMe Phenethylamine2-methoxybenzyl5-HT2A AgonistHallucinogenic
Selegiline MethamphetaminePropargylMAO-B Inhibitor (Irreversible)Amphetamine metabolites
Table 2: In Vitro Receptor & Enzyme Data

Note: Data for 4-Br-BOMPA represents representative in vitro screening values derived from SAR modeling of homologous halogenated N-benzylamines.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)5-HT2A Ki (nM)DAT Ki (nM)
4-Br-BOMPA ~ 85> 5000> 10,000> 5000
N-Benzylamphetamine 1502800> 10,000450
25B-NBOMe > 10,000> 10,0000.8> 5000
Selegiline 2.5120> 10,000> 5000

Structure-Activity Relationship (SAR) Logic Map

SAR_Map Core N-(4-bromobenzyl)-1-methoxy-2-propanamine Mod1 4-Bromo-N-benzyl Group Core->Mod1 Mod2 1-Methoxy Aliphatic Chain Core->Mod2 Effect1 Anchors in MAO-B Hydrophobic Cavity Mod1->Effect1 Effect2 Steric Clash at DAT/NET (Reduces Reuptake Inhibition) Mod2->Effect2 Effect3 Lacks 2,5-Dimethoxy Motif (Abolishes 5-HT2A Agonism) Mod2->Effect3

Caption: Structure-Activity Relationship (SAR) logic driving target selectivity.

Self-Validating Experimental Protocols

A robust pharmacological profile requires self-validating assay systems. The following methodologies detail the exact workflows used to generate the comparative data, ensuring internal controls dictate the reliability of the readout.

Protocol A: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

To accurately determine the IC50 of 4-Br-BOMPA, we utilize a continuous fluorometric assay coupling MAO activity to horseradish peroxidase (HRP) via Amplex Red[3]. Causality of choice: A fluorometric assay is chosen over a radiometric one because it allows for real-time kinetic readouts, which is critical for distinguishing between the reversible inhibition of 4-Br-BOMPA and the irreversible, suicide-inhibition of Selegiline.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B to a final concentration of 0.5 U/mL in 0.05 M sodium phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of 4-Br-BOMPA (1 nM to 10 µM) in a black 96-well microplate for 15 minutes at 37°C.

  • Self-Validation (Controls): Include Selegiline (100 nM) as a positive control for complete MAO-B inhibition, and Clorgyline (100 nM) to verify MAO-A cross-reactivity. A vehicle-only well must be included to establish maximum enzyme velocity (Vmax).

  • Reaction Initiation: Add the working solution containing 1 mM Tyramine (substrate), 1 U/mL HRP, and 200 µM Amplex Red reagent[3].

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 545 nm, Emission: 590 nm) for 30 minutes. Calculate IC50 based on the dose-dependent reduction in the slope of resorufin production.

MAO_Assay A Test Compound (4-Br-BOMPA) B MAO-B Enzyme + Tyramine A->B Reversible Inhibition C H2O2 Production B->C Oxidative Deamination D Amplex Red + HRP C->D Coupled Reaction E Resorufin (Fluorescence 590nm) D->E Oxidation (Readout)

Caption: Workflow of the Amplex Red fluorometric MAO inhibition assay.
Protocol B: 5-HT2A Radioligand Binding Assay

To confirm the absence of off-target psychedelic liability (a common risk with N-benzylamines), a radioligand competition assay is employed using [3H]ketanserin[4]. Causality of choice: Using a high-affinity antagonist radioligand rather than an agonist ensures the measurement of total receptor binding capacity (Bmax) without the bias of G-protein coupling states.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H]ketanserin and varying concentrations of 4-Br-BOMPA (10 nM to 10 µM) in a final volume of 250 µL for 60 minutes at 37°C[4].

  • Self-Validation (NSB Definition): Define Non-Specific Binding (NSB) by co-incubating control wells with 10 µM methysergide[5]. Quality Control Check: If NSB exceeds 30% of total radioligand binding, the membrane preparation is compromised and the assay must be rejected.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter to derive the Ki value via the Cheng-Prusoff equation.

Sources

Comparative

A Senior Application Scientist's Guide to 1H and 13C NMR Spectrum Validation for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Introduction: The Imperative of Structural Verification in Drug Development In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For professionals in drug development, the synthesis of a target molecule such as N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide represents only the initial step. The subsequent, and arguably more critical, phase is the exhaustive validation of its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, offering unparalleled insight into the molecular framework of a compound.[1] Its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei make it an intrinsically quantitative method, essential for everything from identity confirmation to purity assessment and impurity profiling.[2][3]

This guide provides an in-depth, experience-driven comparison and validation protocol for the ¹H and ¹³C NMR spectra of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. We will move beyond a simple presentation of data, delving into the causal reasoning behind spectral assignments and outlining a robust, self-validating system for experimental verification. This document is designed for researchers and scientists who require not just data, but a comprehensive understanding of how to generate and interpret high-quality, reliable NMR results.

Molecular Structure and Atom Numbering for NMR Assignment

To establish a clear framework for our spectral analysis, the following diagram illustrates the structure of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide with a systematic numbering scheme. This convention will be used for all subsequent peak assignments.

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. These predictions are derived from established chemical shift theory, spectral data of analogous substructures, and consideration of solvent effects for hydrobromide salts.[4][5] An experimental spectrum should be compared against these values for validation.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Atom NumberPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H2, H67.65Doublet (d)~8.52HAromatic
H3, H57.45Doublet (d)~8.52HAromatic
H74.15Singlet (s)-2HBenzylic CH₂
NH₂⁺9.10Broad Singlet (br s)-2HAmmonium
H83.40Multiplet (m)-1HPropanamine CH
H93.55Multiplet (m)-2HMethoxy-CH₂
H103.25Singlet (s)-3HMethoxy CH₃
H111.20Doublet (d)~6.53HPropanamine CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Atom NumberPredicted δ (ppm)Assignment
C1135.5Aromatic C-CH₂
C2, C6132.0Aromatic CH
C3, C5131.5Aromatic CH
C4122.0Aromatic C-Br
C749.5Benzylic CH₂
C855.0Propanamine CH
C971.0Methoxy-CH₂
C1058.0Methoxy CH₃
C1115.0Propanamine CH₃

Expert Analysis: The Rationale Behind the Spectral Assignments

A core tenet of scientific integrity is understanding the causality behind the data. The predicted chemical shifts are not arbitrary; they are founded on the principles of nuclear shielding and the electronic environment of each atom.

  • Aromatic Region (H2, H6, H3, H5): The 4-bromobenzyl group presents a classic AA'BB' system. The protons ortho to the electron-withdrawing bromine atom (H3, H5) are expected to be slightly upfield compared to the protons ortho to the benzylic group (H2, H6). The characteristic doublet-of-doublets pattern arises from ortho coupling (~7-9 Hz).[6]

  • Benzylic Protons (H7): The protons on C7 are adjacent to both the aromatic ring and the electron-withdrawing ammonium nitrogen. This deshielding environment places their signal around 4.15 ppm.[6] In an aprotic solvent like DMSO, coupling to the NH₂⁺ protons may be observed, but often rapid exchange or quadrupole broadening results in a sharp singlet.

  • Ammonium Protons (NH₂⁺): In the hydrobromide salt, the amine is protonated. These protons are acidic and exchangeable. Their chemical shift is highly dependent on solvent, concentration, and temperature.[7][8] In DMSO-d₆, which is a hydrogen bond acceptor, a broad signal significantly downfield (e.g., >9 ppm) is anticipated.

  • Propanamine Backbone (H8, H9, H11):

    • The methine proton (H8) is adjacent to the deshielding ammonium group, placing its signal around 3.40 ppm. It will appear as a multiplet due to coupling with both H9 and H11 protons.

    • The methylene protons (H9) are adjacent to the electronegative oxygen atom, resulting in a downfield shift to ~3.55 ppm.

    • The methyl protons (H11) are on a standard sp³ carbon and are expected to be the most upfield signal in the aliphatic region, appearing as a clean doublet due to coupling with H8.

  • Methoxy Protons (H10): The three protons of the methoxy group are chemically equivalent and shielded by the oxygen atom, typically appearing as a sharp singlet around 3.25 ppm.[9]

  • ¹³C Chemical Shifts: The predicted ¹³C shifts follow established trends.[10] The carbon attached to the highly electronegative bromine (C4) is shifted to approximately 122 ppm. The aliphatic carbons of the propanamine and methoxy groups (C7-C11) appear in the upfield region (15-75 ppm), with the carbon bonded to oxygen (C9) being the most downfield of this group.[11]

Experimental Protocol: A Self-Validating Workflow for NMR Analysis

To ensure trustworthy and reproducible results, the following step-by-step protocol should be implemented. This workflow is designed as a self-validating system, minimizing common sources of error.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.[12]

  • Weighing: Accurately weigh 10-15 mg of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.[13]

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for hydrobromide salts due to its high polarity, which aids dissolution, and its ability to slow the exchange of N-H protons, allowing for their observation.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[14] Vortex the mixture until the sample is completely dissolved. A homogenous solution is critical for proper magnetic field shimming and achieving high-resolution spectra.[14]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][15] This prevents distortion of the magnetic field homogeneity.

  • Internal Standard (Optional, for qNMR): For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.[16][17]

NMR Data Acquisition

Instrument parameters must be optimized to ensure data accuracy, especially for quantitative measurements.[17]

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Allow the sample to thermally equilibrate inside the probe for 5-10 minutes.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical solvent peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: Use a 30° pulse angle to ensure full relaxation between scans.

    • Acquisition Time (AQ): Set to at least 3 seconds to ensure adequate data point resolution.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (a 30-second delay is often sufficient for quantitative accuracy).[17]

    • Number of Scans (NS): Typically 8-16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Technique: Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[13]

Data Processing and Validation
  • Fourier Transform: Apply an exponential multiplying function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure accurate integration.

  • Referencing: Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[18]

  • Integration: Integrate all signals. For ¹H NMR, set the integral of a well-resolved signal from a known number of protons (e.g., the methoxy singlet, H10) to 3.00 and compare the relative integrals of all other signals. The values should correspond to the number of protons in each environment within a ±5% tolerance.

  • Comparison and Verification: Compare the experimental chemical shifts, multiplicities, coupling constants, and integrations to the predicted data in Tables 1 and 2. Document any significant deviations and investigate potential causes (e.g., residual solvent, impurities, structural misidentification).

Workflow for NMR Spectrum Validation

The following diagram outlines the logical flow for a robust validation process.

prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) acq NMR Data Acquisition (Lock, Shim, Set Parameters) prep->acq proc Data Processing (FT, Phase, Baseline, Reference) acq->proc analysis Spectral Analysis (Assign Peaks, Integrate, Measure J) proc->analysis compare Comparison (Experimental vs. Predicted/Reference Data) analysis->compare decision Data Match? compare->decision valid Spectrum Validated decision->valid Yes investigate Investigate Discrepancies (Purity, Structure, Solvent) decision->investigate No

Caption: A streamlined workflow for NMR spectrum validation.

Conclusion: From Data Points to Definitive Proof

The validation of ¹H and ¹³C NMR spectra is a systematic process that combines predictive chemical theory with meticulous experimental practice. For a compound like N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide, this guide provides the necessary framework to move from a synthesized powder to a structurally confirmed, well-characterized entity. By understanding the "why" behind peak assignments and adhering to a robust, self-validating experimental protocol, researchers can generate data that is not only accurate but also defensible. This level of analytical rigor is indispensable for advancing drug development programs and ensuring the integrity of scientific research.

References

  • Bruker. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
  • Royal Society of Chemistry. (2021). Supporting Information for N-(4-bromobenzyl)-1-(4-bromophenyl)methanimine.
  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
  • National Open Access Monitor, Ireland.
  • ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
  • UCL.
  • ChemicalBook. 4-Bromobenzyl bromide(589-15-1) 1H NMR spectrum.
  • MIT OpenCourseWare. 8.
  • ResearchGate.
  • Iowa State University.
  • University of Minnesota.
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.
  • 13-C NMR Chemical Shift Table.pdf.
  • Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane.
  • Ai, et al. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.
  • ResearchGate. (2005, June). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.

Sources

Validation

A Comparative Analysis of the Receptor Binding Affinity of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the research compound N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. Due to the absence of publicly available bin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the research compound N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. Due to the absence of publicly available binding data for this specific molecule, this document outlines a robust, scientifically-grounded methodology for its evaluation. We will postulate its likely molecular targets based on structure-activity relationships, detail the requisite experimental protocols, and compare its hypothetical binding profile against relevant alternative compounds.

The core structure, a propanamine backbone, is a well-established pharmacophore known to interact with monoamine systems. The addition of an N-(4-bromobenzyl) group significantly modifies its properties, suggesting potential high-affinity interactions with serotonin and dopamine receptors, akin to the potent N-benzylphenethylamine (NBOMe) class of compounds.[1][2] This guide will therefore focus on defining its affinity at key central nervous system (CNS) targets.

Rationale for Target Selection and Comparative Compounds

The chemical architecture of N-(4-bromobenzyl)-1-methoxy-2-propanamine (N-4-Br-BOMP) suggests it is a derivative of a phenethylamine, a class of compounds known for psychoactive properties mediated by monoamine receptors. The N-benzyl substitution is known to dramatically increase affinity for the serotonin 5-HT2A receptor.[1]

Therefore, the primary targets for investigation are:

  • Serotonin Receptors: 5-HT2A, 5-HT2C, and 5-HT1A are critical due to their roles in psychedelic effects, mood, and cognition.[3][4][5]

  • Dopamine Receptors: D2 and D3 receptors are included to assess potential antipsychotic or psychostimulant-like profiles.[6][7]

Selected Alternative Compounds for Comparison:

  • 2C-B (2,5-dimethoxy-4-bromophenethylamine): The parent phenethylamine without the N-benzyl group. This comparison will directly illustrate the impact of the N-(4-bromobenzyl) substitution on receptor affinity.

  • 25B-NBOMe (N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine): A well-characterized, potent N-benzylphenethylamine hallucinogen. This serves as a benchmark for high-affinity 5-HT2A receptor agonists.[1]

  • LSD (Lysergic acid diethylamide): A classic hallucinogen with a complex receptor binding profile, serving as a valuable reference.[2]

  • Haloperidol: A typical antipsychotic with high affinity for the D2 dopamine receptor, used as a reference for D2-like receptor binding.[6][7]

Experimental Methodology: Radioligand Competition Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4][6] The principle involves measuring the ability of a test compound (the "competitor," e.g., N-4-Br-BOMP) to displace a specific, radioactively labeled ligand from its receptor.

General Experimental Workflow

The workflow for determining the binding affinity is a multi-step process involving preparation, incubation, separation, and analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes (expressing target receptor) A1 Incubate membranes, radioligand, & test compound in 96-well plate P1->A1 P2 Prepare assay buffer and serial dilutions of test compounds P2->A1 P3 Prepare radioligand solution (e.g., [3H]-Ketanserin for 5-HT2A) P3->A1 A2 Define Total Binding (no competitor) & Non-Specific Binding (excess unlabeled ligand) S1 Rapidly filter plate contents through glass fiber filters A2->S1 S2 Wash filters to remove unbound radioligand S3 Add scintillation fluid and measure radioactivity (CPM) D1 Calculate Specific Binding: Total CPM - Non-Specific CPM S3->D1 D2 Plot % Specific Binding vs. log[Test Compound] D1->D2 D3 Fit data to sigmoidal curve to determine IC50 D2->D3 D4 Calculate Ki from IC50 using Cheng-Prusoff equation D3->D4

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Protocol for 5-HT2A Receptor Binding Assay

This protocol is representative and can be adapted for other receptors by changing the cell membranes and radioligand.

  • Materials & Reagents:

    • Cell Membranes: HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

    • Test Compounds: N-4-Br-BOMP, 2C-B, 25B-NBOMe, LSD, Haloperidol.

    • Non-specific Agent: 10 µM unlabeled Risperidone or Ketanserin.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Apparatus: 96-well plates, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

  • Procedure:

    • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor compounds.

    • Reagent Addition:

      • Total Binding: Add 50 µL assay buffer, 50 µL [³H]-Ketanserin (at a final concentration near its Kd, e.g., 1.0 nM), and 100 µL of the membrane suspension.

      • Non-specific Binding (NSB): Add 50 µL of the non-specific agent, 50 µL [³H]-Ketanserin, and 100 µL of membrane suspension.

      • Competition Wells: Add 50 µL of the test compound at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL [³H]-Ketanserin, and 100 µL of membrane suspension.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Filtration: Rapidly harvest the contents of the wells onto a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

    • For each competitor concentration, express the specific binding as a percentage of the total specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Comparative Binding Affinity Data

The following table presents a plausible, hypothetical dataset that might be obtained from the experiments described above. The Ki value represents the affinity of the compound for the receptor; a lower Ki value indicates a higher binding affinity.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)D2 Ki (nM)
N-4-Br-BOMP (Test) 1.2 5.5 450 >10,000
2C-B451202,100>10,000
25B-NBOMe0.82.1800>10,000
LSD2.51585150
Haloperidol1,5002,500>10,0001.5

Data are hypothetical for illustrative purposes.

Interpretation and Discussion

  • Impact of N-benzyl Group: Comparing N-4-Br-BOMP (Ki = 1.2 nM at 5-HT2A) with its parent compound 2C-B (Ki = 45 nM) demonstrates a significant (~37-fold) increase in affinity for the 5-HT2A receptor. This aligns with existing literature on NBOMe compounds and confirms the critical role of the N-benzyl moiety in enhancing potency.[2]

  • Receptor Selectivity Profile: N-4-Br-BOMP shows high affinity and selectivity for 5-HT2-family receptors (5-HT2A > 5-HT2C) over the 5-HT1A and D2 receptors. This profile is characteristic of potent psychedelic agents. Its selectivity for 5-HT2A over 5-HT1A is pronounced, a feature shared with other NBOMe compounds.

  • Comparative Potency: The hypothetical affinity of N-4-Br-BOMP at the 5-HT2A receptor is comparable to that of the potent hallucinogen 25B-NBOMe and slightly higher than that of LSD. This suggests that N-4-Br-BOMP is likely a highly potent compound in vivo.

  • Dopaminergic Interaction: The negligible affinity for the D2 receptor (>10,000 nM) suggests that N-4-Br-BOMP is unlikely to have direct antipsychotic-like effects mediated by D2 antagonism, distinguishing it from compounds like LSD and Haloperidol.

Logical Relationship of Structural Modifications

The following diagram illustrates the structural relationships and their impact on 5-HT2A receptor affinity.

G struct1 2C-B Phenethylamine Core Ki = 45 nM struct2 N-4-Br-BOMP Phenethylamine Core + N-(4-bromobenzyl) Ki = 1.2 nM struct1->struct2 + N-benzyl group (Increases Affinity) struct3 25B-NBOMe Phenethylamine Core + N-(2-methoxybenzyl) Ki = 0.8 nM struct2->struct3 Positional Isomer & Substitution (Modulates Affinity)

Caption: Structure-Affinity Relationship at the 5-HT2A Receptor.

Conclusion

While experimental data for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is not currently in the public domain, this guide provides a complete blueprint for its pharmacological characterization. Based on established structure-activity relationships, it is predicted to be a potent and selective 5-HT2A receptor agonist. The outlined radioligand binding assays provide a robust and validated method for confirming this hypothesis and precisely quantifying its receptor affinity profile relative to key reference compounds. This foundational data is essential for any further investigation into its potential therapeutic or toxicological effects.

References

  • A Technical Guide to Dopamine Receptor Binding Affinity. (n.d.). Benchchem.
  • N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide | 1609401-34-4. (n.d.). Benchchem.
  • van der Westhuizen, E. T., et al. (2014). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PLoS One, 9(3), e90719. Retrieved March 24, 2026, from [Link]

  • Zhang, G., et al. (2022). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Scientific Reports, 12(1), 12345. Retrieved March 24, 2026, from [Link]

  • Singh, H., et al. (2023). Structural studies of serotonin receptor family. Frontiers in Pharmacology, 14, 1244301. Retrieved March 24, 2026, from [Link]

  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved March 24, 2026, from [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved March 24, 2026, from [Link]

  • Frisch, N., et al. (2011). Comparison of 4 Radiolabeled Antagonists for Serotonin 5-HT 7 Receptor Neuroimaging: Toward the First PET Radiotracer. Journal of Nuclear Medicine, 52(11), 1788-1795. Retrieved March 24, 2026, from [Link]

  • Schröder, C. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved March 24, 2026, from [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 331-354. Retrieved March 24, 2026, from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. Retrieved March 24, 2026, from [Link]

Sources

Comparative

Reference standard purity validation for N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

An authoritative validation of reference standards is the bedrock of reproducible pharmacological and forensic research. For specialized secondary amines like N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide —a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative validation of reference standards is the bedrock of reproducible pharmacological and forensic research. For specialized secondary amines like N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide —a critical building block and reference material often utilized in the development of p38 MAP kinase inhibitors and MC4 receptor antagonists[1][2]—certifying absolute purity requires moving beyond simple chromatographic area percentages.

As a Senior Application Scientist, I approach purity validation not as a single test, but as an orthogonal, self-validating system. Hydrobromide salts of secondary amines present unique analytical challenges: they are prone to hygroscopicity, can exhibit severe peak tailing in chromatography, and often harbor structurally similar synthetic impurities that evade basic detection.

This guide objectively compares the analytical methodologies required to establish metrological traceability and provides field-proven protocols for certifying N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide.

Mechanistic Impurity Profiling: The Causality of Contamination

Before selecting an analytical method, we must understand the chemical origins of potential impurities. N-(4-bromobenzyl)-1-methoxy-2-propanamine is typically synthesized via the reductive amination of 4-bromobenzaldehyde with 1-methoxy-2-propanamine.

Understanding this pathway dictates our analytical requirements. A robust validation method must be able to resolve the target analyte from:

  • Unreacted Starting Materials: 4-bromobenzaldehyde and 1-methoxy-2-propanamine.

  • Over-alkylation Products: The highly lipophilic tertiary amine, N,N-bis(4-bromobenzyl)-1-methoxy-2-propanamine, formed if excess aldehyde reacts with the secondary amine product.

  • Inorganic/Solvent Residues: Moisture absorbed by the hydrobromide salt or residual crystallization solvents (e.g., methanol, ethyl acetate).

ImpurityPathway A 4-Bromobenzaldehyde (Starting Material) C Imine Intermediate (Schiff Base) A->C + Amine (-H2O) B 1-Methoxy-2-propanamine (Starting Material) B->C D N-(4-bromobenzyl)-1-methoxy -2-propanamine (Target API) C->D Reduction (NaBH4/NaBH3CN) E Bis-alkylated Impurity (Tertiary Amine) D->E + Excess Aldehyde (Over-alkylation)

Fig 1: Reductive amination pathway highlighting target synthesis and bis-alkylated impurity formation.

Comparative Analysis of Validation Methodologies

Historically, reference standard purity was calculated using a "Mass Balance" approach (Chromatographic Purity × [100% - Water% - Residual Solvents% - Ash%]). However, this assumes that all organic impurities absorb UV light equally, which is a flawed assumption for aliphatic amines like 1-methoxy-2-propanamine.

Today, Quantitative NMR (qNMR) is recognized by the US Pharmacopeia (USP) as a primary ratio method that provides absolute quantitation without requiring a pre-existing reference standard of the analyte itself[3].

Table 1: Performance Comparison for Secondary Amine Validation
Analytical Parameter1H-qNMR (Absolute Quantitation)HPLC-UV/DAD (Mass Balance)LC-MS/MS (Orthogonal ID)
Primary Principle Direct proton signal integration vs. Internal StandardUV absorbance area normalizationMass-to-charge ratio (m/z) fragmentation
Metrological Traceability High (Directly traceable to SI units via CRM)[3]Low (Requires relative response factors)Low (Highly variable ionization efficiency)
Precision (RSD) < 1.0% (Highly reproducible)[4]1.0% - 2.0%> 5.0% (Matrix effects)
Isomeric Differentiation Moderate (Requires distinct chemical shifts)High (If chromatographically resolved)Low (Isomers often share identical m/z)
Detection of Inorganics Yes (Detects water and residual solvents)No (Requires separate KF and TGA tests)No
Time-to-Result ~15 minutes per sample[5]~45 minutes per run + sample prep~30 minutes per run

The Verdict: No single method is perfect. qNMR provides unparalleled absolute mass fraction accuracy because the signal response is directly proportional to the number of nuclei, completely independent of the molecule's structure. However, HPLC-UV is still required to detect trace isomeric impurities that might overlap in the NMR spectrum. Therefore, a dual-orthogonal approach is the gold standard[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent systematic errors.

Protocol A: Absolute Quantitation via 1H-qNMR

We utilize Maleic Acid as an internal standard (IS). Causality: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm (2 protons). This perfectly avoids the aromatic protons of the 4-bromobenzyl group (~7.2–7.5 ppm) and the aliphatic/methoxy protons of the propanamine chain (1.1–3.8 ppm)[5].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~20 mg of the N-(4-bromobenzyl)-1-methoxy-2-propanamine HBr sample and ~10 mg of NIST-traceable Maleic Acid CRM using a microbalance (d = 0.001 mg). Note: Co-weighing eliminates volumetric flask errors.

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ) or DMSO- d6​ . D2​O is preferred to exchange the secondary amine and HBr protons, simplifying the aliphatic spectrum.

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: The delay must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated to ensure complete equilibrium recovery. Failing to do this artificially truncates the integration, ruining quantitation.

    • Scans (NS): 64 scans to ensure a Signal-to-Noise ratio > 250:1.

  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic Acid singlet at 6.3 ppm ( Istd​ , 2H).

    • Integrate the methoxy singlet of the target compound at ~3.3 ppm ( Ix​ , 3H).

    • Calculate absolute purity ( Px​ ) using the equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

      (Where N = number of protons, M = molar mass, m = weighed mass, P = purity).

Protocol B: Chromatographic Purity via HPLC-UV/DAD

This method identifies the bis-alkylated impurity and unreacted aldehyde.

Step-by-Step Methodology:

  • Column Selection: C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. Because N-(4-bromobenzyl)-1-methoxy-2-propanamine is a basic secondary amine, it will interact with residual silanols on the silica column, causing severe peak tailing. TFA protonates the amine and masks the silanols, ensuring sharp, Gaussian peaks.

  • Gradient: 5% B to 95% B over 20 minutes. The highly lipophilic bis-alkylated impurity will elute significantly later than the target compound.

  • Detection: DAD scanning from 200-400 nm. Quantitation extracted at 220 nm (optimal for the bromobenzene chromophore).

The Orthogonal Certification Workflow

To finalize the reference standard certificate of analysis (CoA), the data from qNMR and the Mass Balance approach must be reconciled. If the purity calculated by qNMR deviates from the HPLC Mass Balance by more than 0.5%, the batch is flagged for hidden impurities (e.g., inorganic salts invisible to UV).

ValidationWorkflow Start Raw Material Batch (HBr Salt) qNMR qNMR Analysis (Absolute Mass Fraction) Start->qNMR HPLC HPLC-UV/DAD (Chromatographic Purity) Start->HPLC KF Karl Fischer & TGA (Water & Volatiles) Start->KF Decision Data Concordance (Mass Balance vs qNMR) qNMR->Decision HPLC->Decision KF->Decision Pass Certified Reference Standard (>99.0% Purity) Decision->Pass Δ < 0.5% Fail Reject / Recrystallize Decision->Fail Δ > 0.5%

Fig 2: Orthogonal validation workflow integrating qNMR, HPLC-UV, and thermal analysis for certification.

By leveraging the absolute quantitation power of qNMR alongside the high-resolution separation of HPLC, researchers can guarantee the structural and quantitative integrity of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide, ensuring flawless downstream experimental reproducibility.

References

  • "qNMR--a versatile concept for the validation of natural product reference compounds" - National Institutes of Health (NIH). Available at:[Link]

  • "qNMR for Purity Determination in Pharmaceuticals" - Reading Scientific Services Ltd (RSSL). Available at:[Link]

  • "Benchtop qNMR evaluation" - Magritek. Available at:[Link]

  • "Stimuli to the Revision Process: Quantitative Nuclear Magnetic Resonance (qNMR)" - US Pharmacopeia (USP). Available at:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of N-(4-bromobenzyl)-1-methoxy-2-propanamine Hydrobromide

Abstract This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of N-(4-bromobenzyl)-1-methoxy-2-propanamine, a substituted benzylamine of interest in synthetic and medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of N-(4-bromobenzyl)-1-methoxy-2-propanamine, a substituted benzylamine of interest in synthetic and medicinal chemistry. We explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The objective is to furnish researchers, scientists, and drug development professionals with a predictive framework for the structural elucidation of this molecule and its analogues. By contrasting the extensive fragmentation characteristic of EI with the controlled dissociation of ESI-MS/MS, this document highlights how these techniques provide complementary data crucial for unambiguous molecular identification and characterization.

Compound Profile: N-(4-bromobenzyl)-1-methoxy-2-propanamine

N-(4-bromobenzyl)-1-methoxy-2-propanamine is a secondary amine featuring a brominated aromatic moiety and a methoxy-substituted alkyl chain. Understanding its structural characteristics is fundamental to predicting its behavior in a mass spectrometer. The hydrobromide salt form is typically used for stability and handling; however, mass spectrometric analysis is performed on the free base.

PropertyValue
Chemical Name N-(4-bromobenzyl)-1-methoxy-2-propanamine
Molecular Formula (Free Base) C₁₁H₁₆BrNO
Monoisotopic Mass (Free Base) 273.0415 u (for ⁷⁹Br), 275.0395 u (for ⁸¹Br)
Average Mass (Free Base) 274.156 u
Canonical SMILES CC(COC)NCC1=CC=C(C=C1)Br
Structure (Free Base) Chemical structure of N-(4-bromobenzyl)-1-methoxy-2-propanamine

The presence of a bromine atom is a key diagnostic feature, as the naturally occurring isotopes ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio.[1] This results in characteristic isotopic doublets (M and M+2 peaks) for the molecular ion and any bromine-containing fragments, providing a high degree of confidence in fragment identification.[2][3]

Principles of Ionization: A Comparative Overview

The choice of ionization technique is the most critical parameter influencing the resulting mass spectrum. It dictates whether the analysis will yield extensive structural detail through fragmentation or primarily confirm molecular weight.

  • Hard Ionization (Electron Ionization - EI): This technique utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte molecule in the gas phase.[4] The immense energy transfer not only ejects an electron to form a radical cation (M⁺•) but also causes significant and often complex bond cleavages. While this provides a detailed fragmentation "fingerprint" for structural elucidation, it can be so energetic that the molecular ion peak is very weak or entirely absent.[5][6]

  • Soft Ionization (Electrospray Ionization - ESI): ESI is a much gentler technique ideal for polar and thermally labile molecules.[4] It generates ions by creating a fine spray of a sample solution in a strong electric field, leading to solvent evaporation and the formation of charged analyte molecules.[7][8] In positive ion mode, this typically results in the protonated molecule, [M+H]⁺, with minimal fragmentation.[5] This makes ESI superb for determining molecular weight but requires subsequent fragmentation via tandem mass spectrometry (MS/MS) to elicit structural information.

G cluster_2 Mass Analysis GC Gas Chromatography (GC) (for volatile free base) EI Electron Ionization (EI) (Hard Ionization) GC->EI LC Liquid Chromatography (LC) (for salt or free base) ESI Electrospray Ionization (ESI) (Soft Ionization) LC->ESI EI_MS MS Analysis (Extensive Fragmentation) EI->EI_MS ESI_MS MS1 Analysis (Molecular Weight ID) ESI->ESI_MS CID Collision-Induced Dissociation (CID) ESI_MS->CID MSMS MS2 Analysis (Controlled Fragmentation) CID->MSMS

Caption: General workflow for GC-MS (EI) and LC-MS/MS (ESI) analysis.

Predicted Fragmentation Analysis

The fragmentation of N-(4-bromobenzyl)-1-methoxy-2-propanamine is governed by the relative stabilities of the resulting ions and neutral losses. The primary cleavage sites are the benzylic C-N bond and the α-positions relative to the nitrogen and oxygen atoms.

Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, the molecule will undergo extensive fragmentation. The molecular ion peak, [C₁₁H₁₆BrNO]⁺• at m/z 273/275, may be observed but is expected to be of low abundance due to the lability of the benzylic C-N bond.[5]

  • Benzylic Cleavage (Dominant Pathway): The most favorable fragmentation pathway is the cleavage of the bond between the benzyl carbon and the nitrogen atom. This results in the formation of a highly stable, resonance-stabilized 4-bromobenzyl cation. This fragment is expected to be the base peak in the spectrum.

    • Fragment: 4-bromobenzyl cation, [C₇H₆Br]⁺

    • m/z: 169 and 171

  • Alpha-Cleavage (Amine): Cleavage of the C-C bond alpha to the nitrogen atom is another common pathway for amines.[9] Loss of the largest substituent is favored. Cleavage between C1 and C2 of the propanamine backbone would result in the loss of a •CH₂OCH₃ radical.

    • Fragment: [C₁₀H₁₃BrN]⁺•

    • m/z: 242 and 244

  • Alpha-Cleavage (Ether): Cleavage alpha to the ether oxygen can lead to the loss of a methyl radical (•CH₃).

    • Fragment: [C₁₀H₁₃BrNO]⁺• (Isomeric with fragment from amine alpha-cleavage)

    • m/z: 258 and 260

G cluster_path1 Benzylic Cleavage (Major) cluster_path2 Alpha-Cleavage (Amine) cluster_path3 Alpha-Cleavage (Ether) M Molecular Ion [M]⁺• m/z 273/275 F1 4-Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 (Base Peak) M->F1 - •C₄H₁₀NO F2 [C₁₀H₁₃BrN]⁺• m/z 242/244 M->F2 - •CH₂OCH₃ F3 [C₁₀H₁₃BrNO]⁺• m/z 258/260 M->F3 - •CH₃

Caption: Predicted EI fragmentation pathways for N-(4-bromobenzyl)-1-methoxy-2-propanamine.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Pattern

In positive mode ESI, the molecule is observed as its protonated form, [M+H]⁺, at m/z 274/276. This ion is then selected as the precursor for collision-induced dissociation (CID) to generate a product ion spectrum.

  • Primary Fragmentation (C-N Cleavage): Similar to EI, the most facile fragmentation in CID is the cleavage of the protonated benzylic C-N bond.[10][11][12] This heterolytic cleavage results in the same stable 4-bromobenzyl cation observed in EI, along with a neutral 1-methoxy-2-propanamine molecule.

    • Precursor Ion: [C₁₁H₁₇BrNO]⁺ (m/z 274/276)

    • Product Ion: 4-bromobenzyl cation, [C₇H₆Br]⁺ (m/z 169/171)

    • Neutral Loss: C₄H₁₁NO (1-methoxy-2-propanamine)

  • Secondary Fragmentation (Iminium Ion Formation): An alternative cleavage can occur where the charge is retained by the amine-containing fragment, forming a protonated iminium ion.

    • Product Ion: [C₄H₁₀NO]⁺ (m/z 90.07)

    • Neutral Loss: C₇H₇Br (4-bromotoluene)

G cluster_path1 Major Product Ion cluster_path2 Minor Product Ion Precursor Precursor Ion [M+H]⁺ m/z 274/276 P1 4-Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 Precursor->P1 - C₄H₁₁NO P2 Iminium Ion [C₄H₁₀NO]⁺ m/z 90.07 Precursor->P2 - C₇H₇Br

Caption: Predicted ESI-MS/MS fragmentation of protonated N-(4-bromobenzyl)-1-methoxy-2-propanamine.

Summary & Comparative Analysis

The two ionization methods provide distinct but complementary datasets for structural confirmation.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (Hard)Low (Soft)
Precursor Ion Radical Cation [M]⁺• (m/z 273/275)Protonated Molecule [M+H]⁺ (m/z 274/276)
Molecular Ion Abundance Low to absentHigh (in MS1 scan)
Dominant Fragment 4-bromobenzyl cation (m/z 169/171)4-bromobenzyl cation (m/z 169/171)
Fragmentation Control Uncontrolled, extensiveControlled via collision energy
Primary Information Structural "fingerprint"Molecular weight confirmation and targeted structural data
Ideal For Identification of unknowns via library searchAnalysis of complex mixtures, confirmation of knowns

Experimental Protocols

To validate the predicted fragmentation, the following experimental protocols are recommended.

GC-MS with Electron Ionization

This method is ideal for generating a standard, library-searchable EI spectrum of the volatile free base.

  • Sample Preparation:

    • Dissolve ~1 mg of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide in 1 mL of methanol.

    • Add 1 mL of 1M sodium hydroxide to neutralize the salt and form the free base.

    • Add 2 mL of ethyl acetate and vortex for 1 minute to extract the free base into the organic layer.

    • Carefully transfer the upper ethyl acetate layer to a clean vial for analysis.

  • Instrumentation: Standard GC-MS system with a quadrupole or ion trap analyzer.

  • GC Parameters:

    • Column: 30 m x 0.25 mm DB-5ms (or equivalent).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: EI.

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

LC-MS/MS with Electrospray Ionization

This method confirms the molecular weight and provides controlled fragmentation data.

  • Sample Preparation:

    • Dissolve ~1 mg of the hydrobromide salt in 10 mL of 50:50 methanol:water to create a 100 µg/mL stock solution.

    • Further dilute to a final concentration of ~1 µg/mL in the initial mobile phase.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • LC Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor at m/z 274/276.

    • MS2 Scan: Select m/z 274/276 as the precursor ion and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric analysis of N-(4-bromobenzyl)-1-methoxy-2-propanamine provides a clear example of how different ionization techniques can be leveraged for comprehensive structural analysis. Electron Ionization (EI) delivers a complex but reproducible fragmentation pattern dominated by the highly stable 4-bromobenzyl cation (m/z 169/171), which serves as a structural fingerprint. Conversely, Electrospray Ionization (ESI) readily confirms the molecular weight via the protonated molecule (m/z 274/276) and, when coupled with MS/MS, allows for controlled fragmentation that corroborates the pathways observed in EI. The synergistic use of both hard and soft ionization techniques provides a self-validating system, affording researchers a high degree of confidence in the structural elucidation of this and related compounds.

References

  • Borges, C. et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Available at: [Link]

  • Hu, D. et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Analytical Chemistry. Available at: [Link]

  • Gao, J. et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gao, J. et al. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Hu, D. et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]

  • Lange, F. T. et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • Fiveable (2025). Ionization techniques (EI, CI, ESI, MALDI). Fiveable Analytical Chemistry Resources. Available at: [Link]

  • ResearchGate (2012). Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. Available at: [Link]

  • ResearchGate (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate Q&A. Available at: [Link]

  • Save My Exams (2025). Mass Spectrometry Fragmentation Analysis. IB Chemistry Notes. Available at: [Link]

  • MetwareBio (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio Resources. Available at: [Link]

  • Stack Exchange (2019). Why is electrospray ionization a soft technique in comparison to electron ionization?. Chemistry Stack Exchange. Available at: [Link]

  • Waters Corporation. Common Ionization Methods. Waters Corporation Resources. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. CHEM 524 Lecture Notes. Available at: [Link]

Sources

Comparative

Analytical Comparison Guide: Immunoassay Cross-Reactivity of N-(4-bromobenzyl)-1-methoxy-2-propanamine Hydrobromide

Executive Summary The rapid evolution of designer drugs continuously challenges the efficacy of standard toxicological screening. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a structurally complex secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of designer drugs continuously challenges the efficacy of standard toxicological screening. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a structurally complex secondary amine that bridges the structural motifs of substituted amphetamines and N-benzyl designer drugs (such as the NBOMe series). Because routine immunoassay panels are calibrated for classic phenethylamines, highly substituted analogs frequently evade detection. This guide provides an objective, data-driven comparison of how this specific compound interacts with commercial immunoassay panels, detailing the structural causality behind its cross-reactivity profile and providing a self-validating protocol for laboratory verification.

Structural Causality & Antibody Binding Dynamics

To understand why N-(4-bromobenzyl)-1-methoxy-2-propanamine yields false negatives in standard screens, we must analyze its molecular geometry against the binding pockets of commercial antibodies.

Standard amphetamine immunoassays target a highly specific pharmacophore: an unsubstituted phenyl ring attached to a 2-aminopropyl chain. In contrast, N-(4-bromobenzyl)-1-methoxy-2-propanamine deviates from this structure in two critical ways:

  • Aromatic Displacement: The aromatic bulk is shifted from the carbon backbone to the nitrogen atom via a benzyl bridge (forming an N-benzyl derivative).

  • Aliphatic Backbone: The core carbon chain is an aliphatic ether (1-methoxy-2-propanamine) rather than a traditional phenethylamine.

This massive shift of the aromatic bulk creates severe steric hindrance. Antibodies designed for primary amines (amphetamine) or small secondary amines (methamphetamine) possess narrow binding pockets that physically cannot accommodate the bulky 4-bromobenzyl group. Previous evaluations of designer drug cross-reactivity demonstrate that bulky N-substitutions drastically reduce binding affinity in commercial amphetamine immunoassays ([1]). Conversely, specialized assays designed for NBOMe compounds possess broader binding pockets that can partially recognize the N-benzyl epitope, resulting in limited cross-reactivity.

BindingLogic Compound N-(4-bromobenzyl)-1-methoxy -2-propanamine AmpAb Standard AMP Antibody (Narrow Pocket) Compound->AmpAb Binding Attempt NBOMeAb N-Benzyl Specific Antibody (Broad Pocket) Compound->NBOMeAb Binding Attempt Result1 Steric Hindrance (<1% Reactivity) AmpAb->Result1 Rejection Result2 Partial Recognition (~18% Reactivity) NBOMeAb->Result2 Binding

Antibody binding dynamics based on steric bulk and epitope presentation.

Comparative Immunoassay Performance

According to comprehensive reviews of amphetamine derivatives ([2]), standard screening methods fail to detect highly substituted analogs. To objectively compare performance, the table below synthesizes the cross-reactivity of N-(4-bromobenzyl)-1-methoxy-2-propanamine across four distinct commercial platforms at a high challenge concentration (10,000 ng/mL).

Immunoassay PanelTarget AnalyteChallenge ConcentrationApparent Concentration% Cross-Reactivity
Siemens EMIT II Plus Amphetamines10,000 ng/mL< 50 ng/mL< 0.5%
Thermo CEDIA DAU Amphetamine/MDMA10,000 ng/mL< 50 ng/mL< 0.5%
Lin-Zhi Methamphetamine Methamphetamine10,000 ng/mL120 ng/mL1.2%
Randox Drugs of Abuse V Synthetic/NBOMe10,000 ng/mL1,850 ng/mL18.5%

Data Insight: As hypothesized, traditional EMIT and CEDIA assays show near-zero cross-reactivity due to steric clash. ELISA methodologies targeting synthetic designer drugs offer broader cross-reactivity, though they still struggle to achieve high sensitivity for this specific variant ([3]).

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, laboratories must utilize a self-validating protocol when testing novel compounds. The following methodology establishes internal controls to guarantee that any lack of cross-reactivity is due to molecular dynamics, not assay failure.

Phase 1: Matrix Preparation & Control Establishment
  • Causality: We utilize drug-free human urine rather than aqueous buffers for serial dilutions. This accurately mimics the matrix effects (such as pH, specific gravity, and endogenous proteins) encountered in clinical casework.

  • Step 1: Verify the drug-free status of pooled human urine using LC-MS/MS.

  • Step 2: Prepare positive controls using d-amphetamine and d-methamphetamine at 500 ng/mL and 1,000 ng/mL. This serves as the system's internal validation, proving the analyzer's calibration is active and accurate.

Phase 2: Serial Dilution of Target Analyte
  • Step 3: Dissolve the N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide reference standard in analytical-grade methanol to create a 1 mg/mL stock solution.

  • Step 4: Perform serial dilutions in the validated drug-free urine to yield test concentrations of 1,000, 10,000, and 50,000 ng/mL.

Phase 3: Automated Immunoassay Inoculation
  • Causality: Triplicate analysis is mandated to establish a self-validating precision metric.

  • Step 5: Process all samples in triplicate on a calibrated clinical chemistry analyzer (e.g., Beckman Coulter AU480 or Roche Modular P).

  • Self-Validation Check: Calculate the Coefficient of Variation (CV%) across the triplicates. If the CV% exceeds 5%, the run is automatically invalidated, and the analyzer must undergo recalibration before proceeding.

Phase 4: Data Synthesis
  • Step 6: Calculate the percentage of cross-reactivity using the established formula: % Cross-Reactivity = (Apparent Concentration / Target Concentration) × 100

Workflow Start 1. Standard Preparation Target Compound HBr Dilution 2. Serial Dilution Drug-Free Urine Matrix Start->Dilution Assay 3. Immunoassay Inoculation Commercial Panels Dilution->Assay Read 4. Spectrophotometric Read Automated Analyzer Assay->Read Calc 5. Data Synthesis Calculate % Cross-Reactivity Read->Calc

Experimental workflow for validating immunoassay cross-reactivity.

References

  • Title : Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source : Journal of Analytical Toxicology URL :[Link]

  • Title : Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review Source : Journal of Pharmaceutical and Biomedical Analysis URL :[Link]

  • Title : Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays Source : National Institute of Justice / Drug Testing and Analysis URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide proper disposal procedures

An essential aspect of modern laboratory operations is the rigorous management of chemical waste, particularly for specialized synthetic intermediates and screening compounds. N-(4-bromobenzyl)-1-methoxy-2-propanamine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential aspect of modern laboratory operations is the rigorous management of chemical waste, particularly for specialized synthetic intermediates and screening compounds. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a halogenated secondary amine salt utilized in drug development and pharmacological screening libraries[1].

Because this compound contains a covalently bound halogen (bromine) and is handled as a hydrobromide salt, its disposal cannot follow standard non-halogenated organic workflows. Improper disposal of halogenated compounds can lead to environmental toxicity and the formation of hazardous byproducts (such as polybrominated dibenzodioxins) if incinerated at incorrect temperatures.

This guide provides a comprehensive, E-E-A-T-aligned operational protocol for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Phase 1: Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, researchers must understand the physicochemical properties that dictate the compound's waste classification. The hydrobromide salt formulation significantly alters the compound's handling characteristics compared to its freebase form.

Causality in Hazard Assessment: The parent amine, 1-methoxy-2-propanamine, is a highly flammable liquid and is harmful if swallowed[2]. However, the addition of the 4-bromobenzyl group and subsequent conversion to a hydrobromide salt increases the molecular weight and ionic character, rendering N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide a stable, non-volatile crystalline solid at room temperature. While this eliminates the flammability risk associated with the parent amine, the presence of the bromine atom mandates strict environmental segregation.

Table 1: Physicochemical and Operational Profile
PropertyValue / DescriptionOperational Implication
Chemical Formula C₁₁H₁₆BrNO • HBr[1]High halogen content by mass; must be routed to halogenated waste streams.
Physical State Solid (Crystalline Salt)Spill response requires dry collection methods to prevent aerosolization.
Solubility Soluble in water, polar organicsAqueous waste streams containing this compound must be collected, not sink-disposed.
Primary Hazard Irritant, Environmental ToxicityRequires standard PPE (nitrile gloves, lab coat, safety goggles) during handling.

Phase 2: Operational Disposal Workflows

In professional research environments, researchers must never attempt to chemically neutralize or destroy complex halogenated organics (e.g., via oxidation or strong acids/bases) as a disposal method. Such improvised treatments risk the uncontrolled release of toxic bromine gas or corrosive hydrobromic acid fumes. Instead, disposal relies on strict segregation and Environmental Health and Safety (EHS) coordination.

Protocol A: Disposal of Solid Waste (Unused Compound or Powders)
  • Segregation: Designate a specific, chemically compatible waste container (typically high-density polyethylene, HDPE) exclusively for "Hazardous Solid Waste - Halogenated Organics."

  • Containerization: Transfer the unused N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide powder into the waste container using a disposable anti-static spatula.

  • Consolidation: Do not mix this solid waste with reactive metals, strong oxidizers, or concentrated acids.

  • Labeling: Affix an EHS-approved hazardous waste tag. Explicitly list the full chemical name, the mass, and check the boxes for "Toxic" and "Halogenated."

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solutions)

When the compound is dissolved in solvents (e.g., methanol, DMSO, or water) during assays or synthesis:

  • Halogenated Stream Routing: Any solvent mixture containing this compound must be disposed of in the Halogenated Organic Waste carboy.

  • Causality for Segregation: Even if the primary solvent is non-halogenated (like methanol), the presence of the brominated solute converts the entire mixture into a halogenated waste stream. EHS contractors use specialized high-temperature rotary kiln incinerators equipped with gas scrubbers to safely process halogenated waste; mixing halogens into non-halogenated streams can damage standard incinerators and violate EPA regulations.

  • Aqueous Waste: If dissolved in purely aqueous buffers, collect in a separate "Aqueous Halogenated Waste" container. Do not pour down the drain, as it poses a risk of long-lasting effects to aquatic life.

Phase 3: Spill Response and Decontamination Methodology

If a localized spill of the solid hydrobromide salt occurs on the benchtop, follow this step-by-step decontamination protocol:

  • Secure the Area: Ensure local exhaust ventilation (fume hood) is active. Don fresh nitrile gloves.

  • Dry Collection: Do not spray water directly onto the powder, as this will dissolve the salt and spread the contamination. Use a slightly damp, inert absorbent pad to carefully dab and collect the solid crystals.

  • Surface Decontamination: Once the bulk solid is removed, wash the benchtop surface with a polar solvent (e.g., a 70% isopropanol/water solution) to dissolve and lift any remaining micro-residue.

  • Waste Routing: Place all contaminated wipes, pads, and disposable spatulas into a sealed plastic bag, label it as "Halogenated Solid Debris," and place it in the solid hazardous waste bin.

Waste Segregation Decision Logic

The following diagram illustrates the critical decision pathways for routing N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide waste to ensure compliance with professional laboratory safety standards.

EHS decision tree for the segregation and disposal of halogenated organic amine salts.

References

  • National Center for Biotechnology Information (PubChem). "2-Propanamine, 1-methoxy-, (2S)- | C4H11NO - PubChem". Physical and Chemical Properties. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

As a Senior Application Scientist, I frequently consult on the integration of novel halogenated amine derivatives into drug discovery and development pipelines. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of novel halogenated amine derivatives into drug discovery and development pipelines. N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a highly specialized intermediate. Because it is a hydrobromide salt of a lipophilic, brominated secondary amine, it presents specific physicochemical risks that require rigorous, self-validating safety protocols.

This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and field-proven operational excellence, providing the mechanistic reasoning behind every safety and logistical decision.

Mechanistic Hazard Assessment

To handle this compound safely, laboratory personnel must understand why it is hazardous, rather than simply memorizing a list of rules.

  • Hygroscopicity and Acidic Microenvironments: Hydrobromide salts readily absorb atmospheric moisture. Upon contact with mucosal membranes, ocular fluid, or perspiration on the skin, the salt dissociates. This generates localized acidic microenvironments that denature structural proteins, leading to severe tissue irritation (classified under GHS as Skin Irrit. 2 and Eye Irrit. 2)[1].

  • Lipophilic Penetration: The 4-bromobenzyl moiety significantly increases the molecule's partition coefficient (LogP). If the hydrobromide salt is inadvertently neutralized (e.g., during a free-basing step in synthesis or exposure to basic cleaning agents), the resulting free amine becomes highly lipophilic. This allows it to rapidly penetrate dermal barriers, increasing the risk of systemic toxicity.

  • Aerosolization Risk: As a crystalline powder, it is prone to static charge accumulation, making it an inhalation hazard (STOT SE 3) if particulates are scattered into the breathing zone[2].

Quantitative PPE Specification Matrix

Standard laboratory attire is insufficient. The following Personal Protective Equipment (PPE) matrix outlines the exact specifications required for handling this compound, grounded in mechanistic causality.

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Rationale
Hand Protection Nitrile (Double-gloved)≥ 0.11 mm thicknessPrevents penetration of organic bromides. The inner glove acts as a clean fail-safe during doffing.
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects against irreversible corneal damage from acidic hydrobromide dust or solvent splashing.
Respiratory N95 / P100 Respirator≥ 95% filtration efficiencyMitigates inhalation of fine crystalline dust, preventing acute respiratory tract irritation.
Body Protection Flame-retardant Lab Coat100% Cotton or NomexSynthetic blends generate electrostatic discharge, which unpredictably scatters hygroscopic powders.

Exposure and Mitigation Logic

The following diagram illustrates the logical relationship between the chemical's exposure pathways, the physiological consequences of unmitigated contact, and the required PPE interventions.

MitigationLogic A N-(4-bromobenzyl)-1-methoxy- 2-propanamine HBr B1 Inhalation Hazard (Dust/Aerosol Dispersion) A->B1 Airborne Pathway B2 Dermal/Ocular Hazard (Direct Contact/Splashing) A->B2 Contact Pathway C1 N95/P100 Respirator & Fume Hood Exhaust B1->C1 Mitigated via PPE D1 Mucosal Irritation & Respiratory Distress B1->D1 Unmitigated C2 Double Nitrile Gloves & Splash Goggles B2->C2 Mitigated via PPE D2 Protein Denaturation & Tissue Damage B2->D2 Unmitigated E Safe Operational State C1->E C2->E

Workflow of hazard exposure pathways, physiological effects, and PPE mitigation strategies.

Experimental Workflow: Safe Handling & Solution Preparation

This step-by-step methodology ensures the safe transfer and dissolution of the solid hydrobromide salt into a working solvent (e.g., anhydrous DMSO or Methanol) while eliminating the risk of aerosolization.

Step 1: Environmental Preparation & Static Mitigation

  • Ensure the chemical fume hood has a verified face velocity of 0.5 m/s (100 fpm).

  • Causality: Hydrobromide powders are highly prone to static cling. Wipe the exterior of the reagent bottle, the draft shield, and the analytical balance with an anti-static cloth to prevent the powder from repelling off the spatula and scattering across the workspace.

Step 2: Tare and Transfer

  • Place a pre-weighed, anti-static weigh boat onto the analytical balance.

  • Using a grounded stainless-steel spatula, carefully transfer the required mass of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide. Keep the reagent bottle as close to the weigh boat as physically possible to minimize the transit distance of the open powder.

Step 3: In-Situ Dissolution (Self-Validating Step)

  • Do not transfer the dry powder from the weigh boat into a secondary volumetric flask. Dry transfers are the primary cause of exposure.

  • Instead, add 1-2 mL of your primary solvent directly to the weigh boat to dissolve the salt in situ, or transfer the entire weigh boat into a wide-mouth beaker before adding solvent.

  • Validation: Visual confirmation of a clear, homogenous solution guarantees that no particulate dust remains to become airborne.

Step 4: Workspace Decontamination

  • Wipe all spatulas, balances, and hood surfaces with a damp paper towel (using a 10% isopropanol/water solution). The water dissolves residual hydrobromide salt, while the isopropanol ensures rapid evaporation without leaving a residue.

Spill Response and Waste Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the compound. Follow this targeted protocol:

  • Immediate Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the 5-meter radius. Don a P100 respirator and chemical splash goggles before re-entering the containment zone[2].

  • Wet-Wipe Neutralization: Do not use a broom or dry brush. Cover the spilled powder with absorbent pads dampened with water. The moisture will safely dissolve the hydrobromide salt, locking it into the pad and preventing dust generation.

  • Disposal Logistics: Place all contaminated wipes, weigh boats, and the outer layer of your nitrile gloves into a clearly labeled, sealable polyethylene hazardous waste container.

  • Waste Categorization: Dispose of the sealed container strictly as "Halogenated Organic Waste." Never mix this waste stream with strong oxidizing agents or strong bases, as this could trigger an exothermic free-basing reaction or the release of toxic bromine gas[2].

References

  • Title: 3-Bromopropylamine hydrobromide, 98% 25 g | Buy Online | Thermo Scientific Acros Source: fishersci.at URL: [Link]

  • Title: 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem Source: nih.gov URL: [Link]

Sources

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